molecular formula Br3H2OTb B577152 TERBIUM BROMIDE CAS No. 15162-98-8

TERBIUM BROMIDE

Cat. No.: B577152
CAS No.: 15162-98-8
M. Wt: 416.652
InChI Key: WQJPEPDSFBGXRP-UHFFFAOYSA-K
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Description

Contextualization within Rare Earth Halide Research

The study of rare earth halides is a specialized area of inorganic chemistry focused on compounds formed between lanthanide elements and halogens. These materials are notable for their diverse applications, which are a direct result of the unique electronic configurations of the lanthanide ions. Terbium, a rare earth metal, readily reacts with halogens like bromine to form stable trihalides such as Terbium Bromide. stanfordmaterials.com

Within this research domain, this compound is particularly significant for its luminescent and magnetic characteristics. chembk.com The terbium (III) ion is known for its strong green luminescence, a property that is exploited in the creation of phosphors for lighting and display technologies. wikipedia.org Research has shown that incorporating this compound as a dopant can significantly influence the electrical, magnetic, and optical properties of materials like specialized ceramics. This allows for the precise tailoring of material characteristics for applications such as high-temperature superconductors and solid-state electrolytes.

Furthermore, the magnetic properties of this compound are a subject of ongoing research for the development of novel magnetic materials. smolecule.com These materials have potential applications in high-density data storage and magnetic refrigeration technologies. The compound is also investigated for its role in creating new types of lasers with specific wavelengths and for its use as a fluorescent probe in materials science for applications like fluorescence microscopy. chembk.com

Historical Perspectives on Scholarly Investigations of this compound

The element terbium was first identified in 1843 by the Swedish chemist Carl Gustaf Mosander as an impurity within yttrium oxide. bhu.ac.in However, the isolation of pure terbium metal was not achieved until the advent of ion exchange techniques much later. wikipedia.org The subsequent investigation into its compounds, including this compound, followed this development.

Early scholarly work on lanthanide halides, including this compound, focused on their synthesis and fundamental characterization. A notable method for producing Terbium(III) Bromide involves the reaction of terbium metal or terbium(III) oxide with ammonium (B1175870) bromide at elevated temperatures. wikipedia.org

A significant paper published in 1968 detailed the preparation and crystallographic properties of several lanthanide tribromides, including this compound, and their hexahydrates. wikipedia.org This research provided foundational data on the crystal structure of these compounds. Later studies in the 1980s further refined the understanding of synthesis routes, such as the ammonium-bromide route to produce anhydrous rare earth bromides. wikipedia.org Throughout the years, research has expanded to explore its applications, from its use in solid-state devices to its potential in advanced fields like nanotechnology and medical imaging. researchgate.netsamaterials.com

Properties of this compound

PropertyValue
Chemical Formula TbBr₃
Molar Mass 398.64 g/mol nih.gov
Appearance White crystalline solid/powder wikipedia.orgereztech.com
Density 4.62 g/cm³ wikipedia.org
Melting Point 827 °C (1,521 °F; 1,100 K) wikipedia.org
Boiling Point 1,490 °C (2,710 °F; 1,760 K) wikipedia.org
Solubility in Water Soluble wikipedia.org
Crystal Structure Bismuth Iodide type wikipedia.org

Properties

CAS No.

15162-98-8

Molecular Formula

Br3H2OTb

Molecular Weight

416.652

IUPAC Name

terbium(3+);tribromide;hydrate

InChI

InChI=1S/3BrH.H2O.Tb/h3*1H;1H2;/q;;;;+3/p-3

InChI Key

WQJPEPDSFBGXRP-UHFFFAOYSA-K

SMILES

O.[Br-].[Br-].[Br-].[Tb+3]

Origin of Product

United States

Methodologies for Terbium Bromide Synthesis and Crystallization

High-Temperature Solid-State Reaction Techniques

High-temperature solid-state reactions are a common route for synthesizing anhydrous lanthanide halides, including terbium bromide. These methods typically involve heating solid precursors in a controlled atmosphere.

The preparation of stoichiometric precursors is fundamental to obtaining pure this compound. The most commonly employed precursors for TbBr₃ synthesis include:

Terbium(III) Oxide (Tb₂O₃): This is a widely used starting material. It is a stable compound that can be readily obtained. smolecule.comwikipedia.orgmdpi.comuni-stuttgart.dersc.orgnist.gov

Terbium Metal (Tb): Direct reaction of terbium metal with bromine gas is another viable route for synthesizing anhydrous TbBr₃. chembk.comwikipedia.org

Terbium(IV) Oxide (Tb₄O₇): This oxide can also serve as a precursor, often requiring in-situ reduction to the +3 oxidation state during the reaction. uni-stuttgart.dersc.org

These precursors are typically reacted with brominating agents such as ammonium (B1175870) bromide (NH₄Br) or elemental bromine (Br₂). Ammonium bromide is frequently used in conjunction with terbium oxide, facilitating the conversion through a reaction that liberates volatile byproducts like ammonia (B1221849) and water. smolecule.comwikipedia.orgrsc.orgnist.gov

The synthesis of this compound via solid-state reactions often requires elevated temperatures to drive the reaction to completion and ensure the formation of the anhydrous compound. A representative reaction utilizing terbium(III) oxide and ammonium bromide is:

Tb₂O₃ + 6 NH₄Br → 2 TbBr₃ + 6 NH₃↑ + 3 H₂O↑

This reaction is typically carried out by heating the mixture of precursors in a furnace, often under an inert atmosphere such as dry nitrogen or vacuum, to remove volatile byproducts and prevent hydrolysis. smolecule.comwikipedia.orgnist.gov

Alternatively, the direct reaction of terbium metal with bromine gas proceeds as follows:

2 Tb(s) + 3 Br₂(g) → 2 TbBr₃(s)

This method requires careful control of the bromine gas flow and temperature to manage the exothermic reaction and ensure complete conversion. chembk.comwikipedia.org

Research into solid-state reactions also highlights the importance of kinetic considerations. Kinetic hindrance, which can arise in solid-state diffusion processes, may lead to the formation of metastable phases or incomplete reactions if conditions are not optimized. researchgate.net Techniques such as vacuum evaporation-assisted (VEA) reactions, which involve heating precursors under vacuum, are employed to achieve anhydrous conditions and high purity. rsc.org In some complex solid-state syntheses, such as the preparation of lanthanoid oxoantimonates, anhydrous lanthanide tribromides are used as precursors alongside oxides at elevated temperatures. mdpi.comuni-stuttgart.de

Solution-Based Precipitation and Crystallization

Solution-based methods offer an alternative pathway to this compound, often yielding hydrated forms or allowing for controlled crystallization from various media.

This compound is soluble in water, and crystallization from aqueous solutions typically results in the formation of terbium(III) bromide hexahydrate (TbBr₃·6H₂O). smolecule.comwikipedia.orgsmolecule.comamericanelements.comsamaterials.com This hydrated form can be isolated by evaporating the solvent or by cooling supersaturated solutions. Upon heating the hexahydrate, dehydration occurs. However, care must be taken as excessive heating can lead to the formation of terbium oxybromide (TbOBr). wikipedia.org

The solubility of this compound extends to certain organic solvents, such as tetrahydrofuran (B95107) (THF) and p-dioxane, enabling crystallization from non-aqueous media. nist.govrsc.org Studies on rare earth bromides in aqueous systems have characterized the formation of various hydrates, with TbBr₃ forming an isostructural monoclinic hydrate (B1144303) (LnBr₃·6H₂O) analogous to other lanthanides in its series. nih.gov

While not direct synthesis methods for TbBr₃ itself, techniques like microbial induced calcium carbonate precipitation (MICP) have been explored for the recovery and immobilization of Tb³⁺ ions from solutions, where the terbium ions can be incorporated into calcium carbonate crystal lattices. nih.govfrontiersin.org

Hydrothermal and solvothermal synthesis are versatile techniques that involve chemical reactions carried out in sealed vessels (autoclaves) using water (hydrothermal) or other solvents (solvothermal) at elevated temperatures and pressures. rusnano.comresearchgate.netresearchgate.netresearchsynergypress.comsciopen.com These methods are particularly advantageous for synthesizing crystalline materials that are unstable at their melting points or for obtaining high-quality single crystals. rusnano.com

The general principle involves dissolving precursor salts in a solvent and heating the mixture. The increased temperature and pressure within the autoclave enhance the solubility of many compounds and promote crystallization. rusnano.com While specific detailed procedures for the hydrothermal or solvothermal growth of this compound are not extensively detailed in the provided search results, these methods are broadly applicable to the synthesis of various inorganic compounds, including lanthanide halides, and can be used to control crystal morphology and size. researchgate.netsciopen.com

Vapor Phase Transport and Single Crystal Growth of TbBr₃

Information regarding specific vapor phase transport techniques for the direct synthesis or single crystal growth of this compound was not prominently featured in the provided search results. However, the general utility of high-purity compositions for crystal growth applications has been noted. americanelements.com High-temperature solid-state reactions, which can produce crystalline products directly, may also be considered a pathway towards obtaining crystalline TbBr₃ without explicit vapor phase transport. mdpi.comuni-stuttgart.de

Data Tables

Table 1: Summary of this compound Synthesis Methodologies

Method TypePrecursorsBrominating Agents/ConditionsReaction TypeObserved Product/Crystal FormReferences
High-Temperature Solid-State Terbium(III) Oxide (Tb₂O₃)Ammonium Bromide (NH₄Br), High Temperature (e.g., > 600°C)Tb₂O₃ + 6 NH₄Br → 2 TbBr₃ + 6 NH₃↑ + 3 H₂O↑Anhydrous TbBr₃ smolecule.comwikipedia.orgnist.gov
Terbium Metal (Tb)Bromine Gas (Br₂), High Temperature2 Tb(s) + 3 Br₂(g) → 2 TbBr₃(s)Anhydrous TbBr₃ chembk.comwikipedia.org
Terbium(IV) Oxide (Tb₄O₇)Bromine (Br₂), High Temperature (in-situ reduction)Reaction involving reduction of Tb(IV) to Tb(III) and brominationAnhydrous TbBr₃ uni-stuttgart.dersc.org
Solution-Based Terbium(III) Salts (e.g., TbCl₃) or OxidesAqueous or Non-Aqueous SolventsCrystallization from solution upon evaporation or cooling; Precipitation methodsHydrated TbBr₃ (e.g., TbBr₃·6H₂O), Anhydrous TbBr₃ (after dehydration) smolecule.comwikipedia.orgsmolecule.comamericanelements.comsamaterials.com
Hydrothermal/Solvothermal Terbium Precursors (e.g., oxides, salts)Water (Hydrothermal) or Organic Solvents (Solvothermal), High T & PReactions in sealed autoclavesCrystalline TbBr₃ (potentially hydrated or anhydrous) rusnano.comresearchgate.netresearchgate.netsciopen.com

Advanced Structural Elucidation of Terbium Bromide Systems

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional atomic structures of crystalline materials. rigaku.com This method involves directing an intense X-ray beam onto a single crystal and analyzing the resulting diffraction pattern to map the precise arrangement of atoms within the crystal lattice. rigaku.com

Determination of Crystallographic Space Groups

The crystallographic space group of a material describes the symmetry of its crystal structure. For terbium bromide and its related compounds, various space groups have been identified, reflecting their diverse structural arrangements.

For instance, terbium(III) bromide (TbBr₃) crystallizes in the trigonal system with the space group R3 (No. 148). wikipedia.org In more complex systems, such as terbium-containing oxohalides and borides, different space groups are observed. The compound LnSb₂O₄Br (where Ln = Tb) adopts a monoclinic structure belonging to the P2₁/c space group. uni-stuttgart.demdpi.com Another example is Tb₃BBr₃, which crystallizes in the cubic I4₁32 space group. materialsproject.org Terbium borocarbide (Tb₂B₂C₃) has been identified with the orthorhombic space group Cmmm. researchgate.net

CompoundCrystal SystemSpace GroupReference
TbBr₃TrigonalR3 wikipedia.org
LnSb₂O₄Br (Ln=Tb)MonoclinicP2₁/c uni-stuttgart.demdpi.com
Tb₃BBr₃CubicI4₁32 materialsproject.org
Tb₂B₂C₃OrthorhombicCmmm researchgate.net
CsTbF₅OrthorhombicCmca wikipedia.org
BaTbF₆OrthorhombicCmma wikipedia.org
Tb(NO₃)₃·6H₂OMonoclinicP2₁/c wikipedia.org
TbAsO₄Orthorhombic/TetragonalFddd / I4₁/amd wikipedia.org
TbSbO₄MonoclinicP2₁/m wikipedia.org

Refinement of Lattice Parameters and Atomic Positions

Following the determination of the space group, the next step in single crystal X-ray diffraction analysis is the refinement of lattice parameters and atomic positions. This process fine-tunes the dimensions of the unit cell (the lengths of the cell edges a, b, c and the angles α, β, γ between them) and the fractional coordinates (x, y, z) of each atom within the cell.

For example, the terbium borocarbide Tb₂B₂C₃ has refined lattice parameters of a = 3.412(1) Å, b = 13.699(8) Å, and c = 3.669(1) Å. researchgate.net In the case of Tb₃BBr₃, which has a cubic structure, the lattice parameters are a = b = c = 11.25 Å, and the angles are all 90°. materialsproject.org The atomic positions for Tb₃BBr₃ have been determined with Tb at (1/8, 0.105526, 0.355526), B at (1/8, 1/8, 1/8), and Br at (1/8, 0.616839, 0.633161) within the conventional unit cell. materialsproject.org

Similarly, for LnSb₂O₄Br (Ln=Tb), the monoclinic unit cell has parameters that vary slightly depending on the specific lanthanide. rsc.org The refinement process provides a highly accurate model of the crystal structure.

Compounda (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)Reference
Tb₃BBr₃11.2511.2511.259090901423.91 materialsproject.org
Tb₂B₂C₃3.412(1)13.699(8)3.669(1)909090171.5(1) researchgate.net
Tb (elemental)3.6013.6015.69369090120- webelements.com
YSb₂O₄Br8.9654(6)7.8023(5)7.7961(5)9091.398(3)90- rsc.org
Tb₂O₃10.6610.6610.669090901212.92 materialsproject.org

Powder X-ray Diffraction Characterization

Powder X-ray diffraction (PXRD) is a versatile technique used for the characterization of crystalline materials in powdered form. It is particularly useful for phase identification, assessing sample purity, and can also be used for structural refinement.

Phase Identification and Purity Verification

PXRD is a primary method for identifying the crystalline phases present in a sample and verifying its purity. The diffraction pattern of an unknown material is compared to a database of known patterns for identification.

In the synthesis of terbium-containing metal-organic frameworks (MOFs) like (TbₓM₁₋ₓ)₂(1,4-bdc)₃·nH₂O, PXRD is used to confirm that the synthesized compounds possess the desired crystalline phase. mdpi.com By comparing the experimental pattern to a simulated pattern from single-crystal data, researchers can verify the successful synthesis of the target material. mdpi.comresearchgate.net This method is also employed to detect any crystalline impurities, such as unreacted starting materials or side products. rsc.org For example, in the production of terbium orthoferrite (TbFeO₃), PXRD can identify the presence of residual terbium and iron oxide phases. researchgate.net

The technique is also sensitive enough to show shifts in diffraction peaks, which can indicate changes in the lattice parameters due to factors like doping or the formation of solid solutions. mdpi.comresearchgate.net

Rietveld Refinement for Structural Parameters

Rietveld refinement is a powerful analytical method applied to powder diffraction data to refine the crystal structure parameters of a material. mdpi-res.com It involves fitting a calculated diffraction profile to the entire experimental powder pattern, allowing for the refinement of lattice parameters, atomic positions, site occupancy factors, and other structural details.

This method has been successfully used in the study of various terbium compounds. For example, Rietveld refinement of the XRD pattern of terbium-doped zinc aluminate (ZA:Tb³⁺) has been performed to analyze its structure. researchgate.net In the case of terbium orthoferrite (TbFeO₃) and related compounds, Rietveld analysis of PXRD data has confirmed an orthorhombic crystal structure with the space group Pbnm. researchgate.net The refinement can also provide information on microstrain and crystallite size. researchgate.net

For materials where obtaining suitable single crystals is challenging, such as GdSb₂O₄Br, a Le Bail fit, which is a precursor to a full Rietveld refinement, can be used to obtain accurate lattice constants from powder data using a known structural model. uni-stuttgart.de The Rietveld method is a cornerstone of modern materials characterization, providing detailed structural information from polycrystalline samples. mdpi-res.com

Neutron Diffraction Studies

Neutron diffraction is a powerful technique for determining the atomic and magnetic structures of materials. wikipedia.org Neutrons interact with atomic nuclei and, due to their intrinsic magnetic moment, also with the magnetic moments of atoms. wikipedia.orgubc.ca This dual interaction allows for the comprehensive characterization of both the crystallographic and magnetic order within a material like this compound.

Magnetic Structure Determination

The magnetic properties of terbium compounds are of significant interest due to the large magnetic moment of the Tb³⁺ ion. Elastic neutron scattering is an essential tool for elucidating the microscopic magnetic structure, including the arrangement and orientation of magnetic moments in an ordered state. wikipedia.orgubc.ca While specific neutron diffraction studies detailing the magnetic structure of pure this compound are not extensively documented in the provided search results, the methodology is well-established through studies on other terbium-containing compounds.

For instance, studies on terbium dideuteride (TbD₂) have successfully used elastic neutron scattering to determine its magnetic structure. aps.org These experiments revealed a transition from a paramagnetic to an antiferromagnetic state at a Néel temperature (Tɴ) of 17.2 K. The low-temperature magnetic structure was identified, and the magnetic moment per Tb³⁺ ion was measured to be 7.6 µB at 4.6 K. aps.org Similarly, investigations on terbium formate, Tb(DCOO)₃, identified its magnetic ordering below 1.57 K with a propagation vector of k = (1,-1,0) based on its hexagonal lattice. researchgate.net These examples demonstrate the capability of neutron diffraction to determine critical magnetic parameters such as the ordering temperature, the nature of the magnetic order (e.g., ferromagnetic, antiferromagnetic), and the precise arrangement of spins in the crystal lattice.

Phonon Dispersion and Lattice Dynamics

Inelastic Neutron Scattering (INS) is the primary technique for investigating the collective dynamics of atoms in a crystal, known as lattice dynamics. aps.orgcsic.esarxiv.org By analyzing the energy and momentum exchange between neutrons and the sample, INS can map the phonon dispersion relations—the relationship between the frequency of atomic vibrations and their wave vector. aps.org

Studies on elemental terbium have utilized slow-neutron inelastic scattering to measure the frequency-wave-vector dispersion relation for its normal modes of vibration. aps.org The data, collected along principal symmetry directions and Brillouin zone boundaries, were fitted to a Born-von Kármán force model to understand the interatomic interactions. aps.org From these dispersion curves, crucial thermodynamic properties like the frequency distribution function, lattice specific heat, and Debye temperature can be calculated. aps.org Furthermore, research on terbium-containing molecular complexes has shown that high-temperature spin dynamics involve phonon-assisted transitions among crystal field levels, highlighting the coupling between lattice vibrations and magnetic properties. ruben-group.denih.gov Phonon emission has also been directly observed from terbium films, providing support for models of dynamic magneto-elastic coupling in rare-earth metals. aps.org

Electron Diffraction Techniques (e.g., SAED, EBSD)

Electron diffraction techniques are indispensable for the microstructural and crystallographic analysis of materials at the nanoscale. illinois.edu Techniques such as Selected Area Electron Diffraction (SAED) and Electron Backscatter Diffraction (EBSD) provide detailed information on the local crystal structure, phase, and orientation. mdpi.comwikipedia.orgebsd.com

Local Structure and Crystallographic Orientation in Nanomaterials

In the study of nanomaterials, understanding the local atomic arrangement and crystal orientation is crucial as these factors govern the material's properties.

Selected Area Electron Diffraction (SAED) , typically performed in a Transmission Electron Microscope (TEM), is used to determine the crystal structure of nanoscale materials. illinois.edu By directing an electron beam onto a specific area of the sample, a diffraction pattern is generated, which serves as a fingerprint of the material's crystal lattice. mdpi.comacs.org In studies of various terbium-doped nanoparticles, SAED patterns have been used to confirm the formation of the desired crystalline phase. mdpi.comacs.orgresearchgate.net For example, analysis of SAED patterns can identify the cubic phase of ZnS or the apatite phase in composite nanomaterials, confirming that the synthesis methods yielded the correct crystal structure. mdpi.comacs.org

Electron Backscatter Diffraction (EBSD) is a scanning electron microscope (SEM)-based technique used to map the crystallographic orientation of grains on a sample's surface. ebsd.comthermofisher.comubitweb.de An electron beam is scanned across a tilted sample, and the backscattered electrons that diffract form characteristic patterns (Kikuchi patterns) on a detector. wikipedia.org These patterns are unique to the crystal orientation at each point. By indexing these patterns across a large area, EBSD can generate maps that visualize grain size, grain boundary distribution, crystallographic texture, and phase distribution. thermofisher.comubitweb.debuehler.com This is particularly valuable for understanding the microstructure of polycrystalline thin films and bulk nanomaterials.

Table 1: Application of Electron Diffraction Techniques in Nanomaterial Characterization
TechniquePrimary Information ObtainedTypical Application for Terbium-based Nanomaterials
Selected Area Electron Diffraction (SAED)Crystal structure and phase identification from a selected area (typically hundreds of nanometers in diameter).Confirming the crystalline phase (e.g., cubic, hexagonal) of synthesized terbium-doped or terbium compound nanoparticles. mdpi.comacs.orgresearchgate.net
Electron Backscatter Diffraction (EBSD)Crystallographic orientation, grain size and shape, texture (preferred orientation), and phase distribution mapping. wikipedia.orgebsd.comCharacterizing the microstructure of polycrystalline terbium compound films or bulk samples, including grain orientation and boundary analysis. ubitweb.debuehler.com

High-Pressure Structural Transformations and Phase Diagrams

The study of materials under high pressure can reveal new crystalline phases and provide fundamental insights into their structural stability and bonding. aps.org Phase diagrams, which map the stable phases of a substance as a function of temperature, pressure, and composition, are essential for understanding and predicting material behavior.

While high-pressure studies specifically on this compound are not detailed in the provided results, research on binary systems containing TbBr₃ provides valuable phase equilibria data at atmospheric pressure. akjournals.comresearchgate.net Furthermore, high-pressure investigations on other terbium compounds, such as terbium oxides, illustrate the types of structural transformations that can occur. researchgate.netresearchgate.net For example, high-pressure X-ray diffraction studies on terbium oxide (Tb₂O₃) show it undergoes a phase transition from a cubic (C-type) structure to a monoclinic (B-type) phase at approximately 7 GPa. researchgate.net

Phase diagrams for binary systems involving this compound, such as TbBr₃-NaBr and TbBr₃-KBr, have been established using Differential Scanning Calorimetry (DSC). akjournals.comresearchgate.net These diagrams reveal the formation of intermediate compounds and eutectic mixtures. In the TbBr₃-NaBr system, a stoichiometric compound Na₃TbBr₆ is formed, which decomposes peritectically at 759 K. akjournals.com The TbBr₃-KBr system is more complex, featuring three intermediate compounds (K₃TbBr₆, K₂TbBr₅, and KTb₂Br₇) and two eutectics. researchgate.net

Table 2: Phase Diagram Data for TbBr₃-MBr (M=Na, K) Binary Systems
SystemFeatureComposition (mol% TbBr₃)Temperature (K)Notes
TbBr₃-NaBrEutectic39.5699Melting point of the eutectic mixture. akjournals.com
Peritectic Decomposition25.0 (Na₃TbBr₆)759Decomposition of the Na₃TbBr₆ compound. akjournals.com
TbBr₃-KBrEutectic 116.3885 researchgate.net
Eutectic 243.3697 researchgate.net
Congruent Melting25.0 (K₃TbBr₆)983Melting point of the K₃TbBr₆ compound. researchgate.net
Incongruent Melting33.3 (K₂TbBr₅)725Decomposition of the K₂TbBr₅ compound. researchgate.net
Incongruent Melting66.7 (KTb₂Br₇)741Decomposition of the KTb₂Br₇ compound. researchgate.net

Electronic Structure and Computational Studies of Terbium Bromide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. vulcanchem.com It is grounded in the Hohenberg-Kohn theorems, which establish that the ground-state properties of a system can be determined from its electron density. vulcanchem.com DFT calculations are instrumental in predicting the electronic, optical, and magnetic properties of solid-state materials like terbium bromide.

While specific DFT calculations for this compound are not widely published, extensive research on the isostructural lanthanide analogue, lanthanum bromide (LaBr₃), provides a strong model for its expected electronic properties. sysu.edu.cnresearchgate.net Calculations for LaBr₃, performed using methods like the Full-potential Linearized Augmented Plane Wave (FP-LAPW) within the Generalized Gradient Approximation (GGA), reveal key characteristics that can be extrapolated to TbBr₃. sysu.edu.cnresearchgate.net

The calculated electronic band structure of LaBr₃ indicates that it is an insulator with an indirect band gap of approximately 3.75 eV. sysu.edu.cnresearchgate.net The top of the valence band is located at the M point of the Brillouin zone, while the bottom of the conduction band is at the Γ point. researchgate.net Analysis of the Partial Density of States (PDOS) shows that the upper valence bands are primarily composed of Bromine (Br) 4p orbitals. sysu.edu.cninl.gov The lowest conduction bands are mainly formed by the Lanthanum (La) 5d states. sysu.edu.cninl.gov A similar electronic configuration is anticipated for TbBr₃, with the valence band maximum dominated by Br 4p states and the conduction band minimum by Terbium (Tb) 5d states. The localized and deeply buried 4f orbitals of terbium would be expected to form narrow bands, significantly influencing the material's magnetic and luminescent properties.

DFT simulations of a hypothetical related compound, diterbium(3+) tetrabromide (Tb₂Br₄), predict a bandgap of approximately 2.1 eV, suggesting semiconductor behavior for this stoichiometry. vulcanchem.com

Table 1: Predicted Electronic Structure Properties of Lanthanide Bromides

CompoundMethodPredicted Band Gap (eV)Band Gap TypeValence Band Maximum (VBM) CompositionConduction Band Minimum (CBM) Composition
LaBr₃ (as model for TbBr₃)DFT-GGA (FP-LAPW)3.75 sysu.edu.cnresearchgate.netIndirect (M→Γ) researchgate.netBr 4p states sysu.edu.cnLa 5d states sysu.edu.cn
Hypothetical Tb₂Br₄DFT~2.1 vulcanchem.comNot SpecifiedNot SpecifiedNot Specified

Time-dependent density functional theory (TD-DFT) is a primary computational method for predicting electronic absorption spectra and calculating the oscillator strengths of transitions. semanticscholar.org The oscillator strength is a dimensionless quantity that expresses the probability of a specific electronic transition occurring upon absorption of light. researchgate.net

While detailed TD-DFT studies specifically for TbBr₃ are limited, research on various terbium(III) complexes provides insight into the nature of these calculations. For instance, TD-DFT calculations on a terbium(III) phthalocyaninato complex successfully reproduced the characteristic absorption bands observed experimentally. semanticscholar.org These calculations identified a |LUMO ← HOMO> transition with a significant oscillator strength (f = 0.3751), corresponding to an electron transfer between different parts of the ligand system. semanticscholar.org

In another study on a Tb(III) complex with 4-Nitroacetophenone Thiosemicarbazone, the oscillator strengths for several f-f transitions were computed. jetir.org The results, shown in the table below, highlight how the intensity of these forbidden transitions changes in different solvent environments, which can be quantified and predicted computationally. jetir.org

Table 2: Calculated Oscillator Strengths for a Terbium(III) Complex

Solvent MediumTransition Energy (cm⁻¹)Oscillator Strength (P) x 10⁶
Ethyl Alcohol204911.43
263150.98
277770.34
285710.43
289850.31

Data sourced from a study on a Tb(III)-4-Nitroacetophenone Thiosemicarbazone complex, illustrating the type of data obtained from such calculations. jetir.org

DFT calculations are used to analyze the nature of chemical bonds within a material. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis provide quantitative measures of charge distribution and orbital interactions.

More advanced bonding analysis on terbium complexes provides further detail. An NBO analysis of a tetravalent terbium complex revealed that the Tb-N sigma bonds are highly polarized, with the electron density predominantly on the nitrogen atoms. chemrxiv.org The terbium natural bond orbitals contributing to these bonds were found to have significant d-character (73.5%) and s-character (15.3%), with a non-negligible f-character (10.6%). chemrxiv.org For TbBr₃, a similar analysis would be expected to show a highly polarized Tb-Br bond, with contributions from Tb 5d, 6s, and potentially 4f orbitals hybridizing with Br 4p orbitals. DFT calculations on terbium(III) complexes with substituted dipicolinic acid ligands showed that the Tb–N bond distances shorten with increasing electron donation from the ligand, providing further evidence of covalent contributions to the metal-ligand interaction. nih.gov

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms directly from electronic structure calculations at each time step. cam.ac.uk This allows for the study of dynamic processes, such as lattice vibrations and thermal stability, without reliance on empirical potentials. cam.ac.uk

Computational studies can also predict thermal stability. DFT calculations for the hypothetical compound Tb₂Br₄ suggest it decomposes above 400°C into TbBr₃ and terbium metal. vulcanchem.com In studies of terbium coordination polymers, thermogravimetric analysis (TGA) is often coupled with computational modeling to understand decomposition pathways. For example, a terbium(III)-glutarate coordination polymer was found to be thermally stable up to about 300-320°C after the initial loss of coordinated water molecules. frontiersin.org These approaches could be applied to TbBr₃ to simulate its decomposition under heating and identify the resulting products and transition temperatures.

Materials can undergo phase transitions to different crystal structures under varying conditions of temperature and pressure. Molecular dynamics simulations are a powerful tool for investigating the atomistic mechanisms of these transformations. nih.gov

Experimental studies using Differential Scanning Calorimetry (DSC) have established phase diagrams for binary systems like TbBr₃-KBr and TbBr₃-NaBr. researchgate.netakjournals.com These studies identified the formation of new stoichiometric compounds, such as K₃TbBr₆ and Na₃TbBr₆, which undergo solid-solid phase transitions and incongruent or congruent melting at specific temperatures. researchgate.netakjournals.com

While direct simulations of phase transitions in TbBr₃ are scarce, molecular dynamics simulations of pure terbium solidification provide profound insight into the complex pathways involved. nih.gov These simulations show competition between hexagonal close-packed (hcp), face-centered cubic (fcc), and body-centered cubic (bcc) phases. nih.gov The liquid, even when supercooled below the hcp melting point, preferentially solidifies into a metastable bcc phase, with the more stable hcp phase forming later via solid-state massive or martensitic transformations. nih.gov Similar AIMD or machine-learning-based potential simulations could be used to map the phase diagram of TbBr₃ under high pressure, potentially revealing transitions from its hexagonal structure to other polymorphs, a phenomenon common in lanthanide halides. vulcanchem.com

Crystal Field Theory Applications for Terbium(III)

The electronic properties of the trivalent terbium ion (Tb³⁺) in this compound are fundamentally governed by its 4f⁸ electron configuration. In the free ion, electron-electron repulsions and spin-orbit coupling lead to a series of energy levels, or J-multiplets, with the ground state designated as ⁷F₆ according to Hund's rules. When the Tb³⁺ ion is situated within a crystal lattice, such as in this compound (TbBr₃) which possesses a trigonal crystal structure, it is subjected to an electrostatic field generated by the surrounding bromide (Br⁻) ligands. wikipedia.org This "crystal field" or "ligand field" perturbs the energy levels of the ion.

According to Crystal Field Theory (CFT), the 4f orbitals, while relatively shielded by the outer 5s and 5p electrons, interact with this external field, which lifts the (2J+1)-fold degeneracy of the free-ion J-multiplets. mdpi.com The nature and magnitude of this splitting are dictated by the symmetry and strength of the crystal field. For TbBr₃, the arrangement of bromide ions around the central terbium ion creates a specific, non-spherical electrostatic environment that is key to understanding its spectroscopic and magnetic properties.

A primary method for quantifying the influence of the ligand environment on the electronic transitions of lanthanide ions is the Judd-Ofelt theory. wikipedia.org This theory addresses the intensities of the typically weak, parity-forbidden f-f transitions. It posits that the crystal field, if it lacks a center of inversion (as is the case for the Tb³⁺ site in many host lattices), can mix the 4fⁿ configuration with higher-energy configurations of opposite parity (e.g., 4fⁿ⁻¹5d¹). wikipedia.org This mixing makes electric dipole transitions partially allowed, and their intensities can be calculated using a set of three phenomenological parameters, Ωλ (λ = 2, 4, 6).

These Judd-Ofelt parameters are derived from experimental absorption or emission spectra and effectively quantify the interaction between the lanthanide ion and its host environment. The Ω₂ parameter is particularly sensitive to the local symmetry and the degree of covalency in the metal-ligand bond, while Ω₄ and Ω₆ are more related to the long-range order and bulk properties of the material.

While a complete Judd-Ofelt analysis specifically for pure TbBr₃ is not extensively documented in readily available literature, studies on Tb³⁺ doped into similar bromide-based host crystals provide valuable insight. For instance, an analysis of Tb³⁺ in a potassium lead bromide (KPb₂Br₅) host yielded a set of intensity parameters that reflect the influence of a bromide coordination sphere. cuvillier.de

Interactive Data Table: Judd-Ofelt Parameters for Tb³⁺ in a Bromide Host

This table presents the Judd-Ofelt intensity parameters for Terbium(III) ions within a potassium lead bromide crystal host, illustrating the ligand field effects in a bromide environment.

ParameterValue (x 10⁻²⁰ cm²)
Ω₂ 15.70
Ω₄ 6.25
Ω₆ 2.96
Data sourced from a spectroscopic study of Tb³⁺:KPb₂Br₅. cuvillier.de

The crystal field created by the bromide ligands in TbBr₃ not only influences transition intensities but also directly causes the splitting of the Tb³⁺ energy levels. The ground state ⁷F₆ multiplet, which is 13-fold degenerate in the free ion, splits into a series of Stark levels. The exact number of these levels and their energies are determined by the site symmetry of the Tb³⁺ ion. This splitting is crucial as it dictates the magnetic properties of the compound at low temperatures.

The unquenched orbital angular momentum of the Tb³⁺ ion gives rise to a strong spin-orbit interaction, which, in conjunction with the crystal field splitting, leads to a significant magnetic anisotropy. This means that the magnetic properties of the material are highly dependent on direction. The ground state can become highly anisotropic, with a preferred direction of magnetization. This property is the foundation for the behavior of single-molecule magnets (SMMs), where a large anisotropy barrier, resulting from the crystal field splitting, hinders the relaxation of magnetization. nih.gov

Computational chemistry provides the tools to calculate this splitting. By defining a crystal field Hamiltonian with a set of crystal field parameters (CFPs), the energy level structure can be modeled. These parameters can be determined by fitting to experimental spectroscopic data or through ab initio calculations. For terbium-based systems, this has been applied to understand the large magnetic anisotropy that leads to high-temperature SMM behavior in some coordination complexes. nih.gov Studies on terbium in various environments, such as in Tb/Fe multilayers, have experimentally confirmed a strong perpendicular magnetic anisotropy. middlebury.edu

Interactive Data Table: Illustrative Crystal Field Splitting of the Tb³⁺ Ground Multiplet

This table provides a general illustration of how the degeneracy of the ⁷F₆ ground multiplet of a free Tb³⁺ ion is lifted by a crystal field of a given symmetry. The exact energies are dependent on the specific crystal field parameters of the compound.

Free Ion MultipletDegeneracy (2J+1)Crystal Field Symmetry ExampleNumber of Resulting Stark Levels
⁷F₆ 13Trigonal (C₃, C₃ᵥ)5 (4 non-degenerate, 9 doubly degenerate)
⁷F₆ 13Cubic (Oₕ)6
⁷F₆ 13Tetragonal (D₄)7
The number of levels depends on the point group symmetry of the lanthanide site.

Relativistic Effects in Electronic Structure Modeling

For heavy elements like terbium, a non-relativistic quantum mechanical approach is insufficient for an accurate description of the electronic structure. Relativistic effects must be included in computational models. researchgate.netresearchgate.net These effects are broadly categorized into scalar relativistic effects and spin-orbit coupling (SOC).

Scalar relativistic effects account for the relativistic change in the mass of the electrons as they approach the highly charged nucleus, leading to a contraction of s and p orbitals and an expansion of d and f orbitals. Spin-orbit coupling is the interaction between an electron's spin magnetic moment and the magnetic field generated by its orbital motion around the nucleus.

In lanthanides, and particularly in terbium, SOC is extremely significant. researchgate.net It is the primary mechanism that couples the spin and orbital angular momenta to form the total angular momentum J, giving rise to the fine structure of J-multiplets (e.g., ⁷Fⱼ). The interaction between the crystal field and these spin-orbit-coupled states is what ultimately determines the magnetic anisotropy. aps.org

Modern computational methods for modeling the electronic structure of this compound incorporate these phenomena. Density Functional Theory (DFT) calculations often use relativistic effective core potentials (ECPs), which replace the core electrons with a potential that includes both scalar relativistic and spin-orbit effects, simplifying the calculation while retaining accuracy for the valence electrons. researchgate.netacs.org More rigorous methods employ relativistic Hamiltonians, such as the Douglas-Kroll-Hess or Zero-Order Regular Approximation (ZORA), to account for these effects from first principles. nih.gov These computational approaches are indispensable for predicting and interpreting the spectroscopic and magnetic properties that arise from the complex interplay of electron correlation, crystal fields, and relativistic phenomena in this compound. acs.orgnih.gov

Spectroscopic Investigations of Terbium Bromide Systems

Luminescence Spectroscopy

Sensitization Pathways and Energy Transfer Processes

A common pathway involves the absorption of light by an organic ligand, leading to its excitation to a singlet state (S₁). This is followed by intersystem crossing (ISC) to a triplet state (T₁). The energy from the ligand's triplet state is then transferred to an excited state of the terbium ion, typically the ⁵D₄ level, which subsequently relaxes to the ground state by emitting photons scienceinfo.comakjournals.comresearchgate.netacs.org. This process is known as the antenna effect. The efficiency of this energy transfer is influenced by the energy level alignment between the sensitizer (B1316253) and the terbium ion, as well as the spatial proximity and electronic coupling between them akjournals.comresearchgate.netacs.org. Factors such as the presence of heavy atoms in the vicinity can also enhance ISC in sensitizers, indirectly benefiting energy transfer akjournals.com.

Terbium ions exhibit characteristic emission spectra upon excitation, with prominent transitions originating from the ⁵D₄ excited state to various ⁷F<0xE1><0xB5><0x83> ground states. The most intense emission typically occurs in the green region of the spectrum.

Table 1: Characteristic Emission Wavelengths of Tb³⁺

Transition (⁵D₄ → ⁷F<0xE1><0xB5><0x83>)Wavelength (nm)
⁵D₄ → ⁷F₆~494
⁵D₄ → ⁷F₅~545
⁵D₄ → ⁷F₄~588
⁵D₄ → ⁷F₃~625
⁵D₄ → ⁷F₂~652
⁵D₄ → ⁷F₁~668
⁵D₄ → ⁷F₀~683

Note: Wavelengths are approximate and can vary depending on the host matrix and coordination environment.

Energy transfer can also occur between different lanthanide ions, for example, from Tb³⁺ to Eu³⁺, leading to altered emission profiles acs.orguni-stuttgart.de.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that probes the vibrational modes of molecules and crystal lattices by analyzing the inelastic scattering of light. It provides information about the structure, bonding, and symmetry of materials.

Vibrational Modes of the Terbium-Bromide Framework

The study of the specific vibrational modes of the terbium-bromide framework (TbBr₃) itself is not extensively detailed in the provided literature. However, Raman spectroscopy has been applied to related systems. For instance, studies on molten lanthanide halides, including chlorides and bromides, have revealed characteristic Raman bands associated with lattice vibrations. Molten terbium chloride (TbCl₃) exhibits spectral bands in the range of 250–350 cm⁻¹, which are qualitatively similar to those observed in other molten rare-earth halides researchgate.net. This suggests that TbBr₃ in its molten state would likely display similar low-frequency lattice vibrations.

Furthermore, research involving the encapsulation of terbium halides, including TbBr₃, within single-walled carbon nanotubes (SWCNTs) has shown that these halide compounds influence the Raman spectra of the SWCNTs. Shifts and modifications in the radial breathing mode (RBM) and G-band of the SWCNTs are observed, indicating interactions and doping effects sciforum.netresearchgate.netresearchgate.netmdpi.com. These studies indirectly highlight the vibrational characteristics of the encapsulated TbBr₃ by observing its impact on the host material's vibrational modes.

Phase Transition Monitoring via Vibrational Signatures

Raman spectroscopy is a powerful tool for detecting and characterizing phase transitions in solid materials. Changes in the crystal structure, symmetry, and bonding during a phase transition are often reflected in distinct alterations of the Raman spectrum, such as the appearance or disappearance of phonon modes, shifts in peak positions, or changes in peak intensities uni-stuttgart.deresearchgate.netmdpi.comtennessee.eduwikipedia.org.

For example, studies on terbium chloride (TbCl₃) have shown that changes in its Raman spectra over a range of temperatures correlate with structural rearrangements, confirming the existence of phase transitions researchgate.net. In other halide systems, such as tin tetrabromide (SnBr₄), Raman spectroscopy has been used to identify crystal-to-amorphous transitions, marked by the disappearance of lattice modes mdpi.com. The temperature dependence of Raman bands in materials like methylammonium (B1206745) lead halide perovskites (e.g., MAPbBr₃) has also been instrumental in understanding their phase transition behavior wikipedia.org.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique that probes the vibrational and rotational motions of molecules. It relies on the principle that molecules absorb specific frequencies of infrared radiation when these frequencies match the natural vibrational frequencies of their chemical bonds. For a vibration to be IR-active, it must result in a change in the molecule's dipole moment researchgate.netuni-stuttgart.denist.govtdx.cat.

Assessment of Molecular Vibrations and Bonding

IR spectroscopy provides a molecular fingerprint, allowing for the identification of functional groups and the characterization of chemical bonds within a compound uni-stuttgart.denist.govtdx.cat. The absorption bands in an IR spectrum correspond to specific stretching and bending vibrations of molecular bonds. The frequency at which a particular bond absorbs IR radiation is influenced by the masses of the atoms involved and the strength of the bond. For instance, heavier atoms tend to vibrate at lower frequencies; therefore, a bond involving bromine (a heavier halogen) would typically absorb IR radiation at a lower frequency than a similar bond involving chlorine nist.gov.

While direct IR spectra of pure terbium bromide (TbBr₃) are not detailed in the provided search results, IR spectroscopy is routinely used to characterize the vibrational properties and bonding in various terbium complexes and inorganic compounds researchgate.netillinois.edu. These studies help in understanding the coordination environment of the terbium ion and the nature of the bonds within the material.

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS)

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) are powerful surface-sensitive techniques used to probe the electronic structure, elemental composition, and oxidation states of materials.

XPS involves irradiating a sample with X-rays, causing the emission of core-level electrons. The kinetic energy of these emitted electrons is measured, allowing for the determination of their binding energies. These binding energies are characteristic of specific elements and their chemical environments, enabling elemental identification and the determination of oxidation states acs.org. For terbium, XPS can differentiate between Tb³⁺ and Tb⁴⁺ oxidation states, which is crucial for understanding its chemical behavior.

XAS, particularly X-ray Absorption Near-Edge Structure (XANES), probes electronic transitions from core levels to unoccupied states. This technique provides detailed information about the electronic configuration, oxidation state, and bonding characteristics of the absorbing atom. Studies using Tb L₃-edge XAS have been employed to investigate the electronic structure and the nature of covalent metal-ligand bonds in terbium complexes, revealing insights into the stability of different oxidation states.

Both XPS and XAS have been utilized to confirm the chemical composition and study the electronic properties of SWCNTs filled with terbium halides, including TbBr₃ acs.org. These techniques help in understanding how the encapsulated terbium compounds interact with and modify the electronic properties of the carbon nanotubes.

Compound List:

this compound (TbBr₃)

Terbium Chloride (TbCl₃)

Terbium Iodide (TbI₃)

Terbium Oxide (Tb₂O₃, Tb₄O₇, TbO₂)

Terbium Halides (general)

Terbium Complexes (general)

Sodium this compound (Na₃TbBr₆)

Rubidium this compound (Rb₃TbBr₆, RbTb₂Br₇)

Cesium this compound (Cs₃TbBr₆, Cs₃Tb₂Br₉, CsTb₂Br₇)

Lanthanide Bromides (general)

Lanthanide Halides (general)

Single-Walled Carbon Nanotubes (SWCNTs)

Oxidation States and Local Electronic Structure

Terbium typically exists in the +3 oxidation state, which is its most stable and common form chemistrycool.comwikipedia.orgrsc.org. In this compound, Tb³⁺ is the predominant species, contributing to its characteristic spectroscopic signatures. The electronic configuration of terbium is [Xe] 4f⁹ 6s². The 4f electrons are responsible for the sharp, line-like emission and absorption spectra characteristic of lanthanides rsc.org.

While Tb³⁺ is the prevalent oxidation state, terbium can also exhibit a +4 oxidation state under specific conditions, although this is less stable and less common in solution chemistrycool.comwikipedia.orgrsc.org. Spectroscopic methods, particularly X-ray Absorption Near Edge Structure (XANES) spectroscopy, can be employed to probe these different oxidation states. XANES measurements at the Tb L₃-edge have shown that upon oxidation of Tb³⁺, a shoulder appears at approximately 7525–7530 eV, indicative of the presence of Tb⁴⁺ nih.gov. The tetravalent terbium ion (Tb⁴⁺) is generally non-luminescent and its presence can reduce the luminescence of Tb³⁺ wikipedia.org.

The electronic structure of this compound is further elucidated through UV-Vis absorption spectroscopy. Studies on TbBr₃ have identified distinct absorption bands. These include narrow, low-intensity f–f transitions of Tb³⁺, originating from the ⁷F₆ ground state, which are observed up to approximately 32,000 cm⁻¹ akjournals.com. Additionally, broader, high-intensity ligand-to-metal charge transfer (LMCT) bands, specifically πBr→Tb³⁺ transitions, are observed at higher energies, around 34,000 cm⁻¹ and 39,000 cm⁻¹ akjournals.com. These charge transfer bands are characteristic of the interaction between the bromide ligand and the terbium ion.

Table 1: UV-Vis Absorption Bands of this compound

Band TypeApproximate Energy Range (cm⁻¹)DescriptionReference
f–f TransitionsUp to ~32,000Narrow, low-intensity, Tb³⁺ ground state ⁷F₆ akjournals.com
Ligand-to-Metal Charge Transfer~34,000 and ~39,000Broad, high-intensity, πBr→Tb³⁺ transitions akjournals.com

Probing Coordination Environment

Luminescence spectroscopy is a primary tool for investigating the coordination environment of Tb³⁺ ions. The characteristic sharp emission lines of Tb³⁺, particularly the prominent green emission arising from the ⁵D₄ → ⁷F₅ transition, are highly sensitive to the surrounding ligands and the local symmetry of the coordination sphere rsc.orgfrontiersin.orgmdpi.com. Changes in the coordination environment can lead to shifts in peak positions, variations in emission intensities, and alterations in the fine structure of the spectral bands.

Spectroscopic studies, including photoluminescence, can reveal energy transfer processes between the host material and the Tb³⁺ ion, which are also influenced by the coordination sphere. The excitation spectra of Tb³⁺ typically show f–f transitions, such as those from the ⁷F₆ ground state to higher energy levels like ⁵H₃, ⁵H₄, ⁵I₈, ⁵H₅, ⁵H₆, ⁵H₇, ⁵D₁, ⁵G₃, ⁵L₉, ⁵G₅, ⁵D₂, ⁵L₁₀, and ⁵D₃ frontiersin.org. The relative intensities and positions of these excitation bands provide further clues about the electronic interactions within the coordinated Tb³⁺ ion.

Table 2: Luminescence Emission Peaks of Tb³⁺ (Representative Examples)

TransitionEmission Wavelength (nm)DescriptionReference(s)
⁵D₄ → ⁷F₆~490-494Blue-green emission frontiersin.orginstras.com
⁵D₄ → ⁷F₅~545-546Strong green emission (most intense) frontiersin.orgmdpi.cominstras.com
⁵D₄ → ⁷F₄~588Yellow-green emission frontiersin.org
⁵D₄ → ⁷F₃~623-625Orange-red emission frontiersin.orgmdpi.com

Table 3: Luminescence Excitation Peaks of Tb³⁺ (Representative Examples)

TransitionExcitation Wavelength (nm)DescriptionReference
⁷F₆ → ⁵H₃~266Excitation peak frontiersin.org
⁷F₆ → ⁵H₄~273Excitation peak frontiersin.org
⁷F₆ → ⁵I₈~286Excitation peak frontiersin.org
⁷F₆ → ⁵H₅~296Excitation peak frontiersin.org
⁷F₆ → ⁵L₁₀~370Excitation peak frontiersin.org
⁷F₆ → ⁵L₉, ⁵G₅~351Excitation peak frontiersin.org
⁴f–4f transitions~320Excitation into singlet-excited state mdpi.com
⁴f–4f transitions~369Excitation via ⁴f–4f transition from ⁵L₁₀ rsc.org

These spectroscopic observations are fundamental to understanding the behavior of this compound in various chemical and physical environments, and they underpin its utility in applications requiring specific luminescent or electronic properties.

Magnetic Properties and Phenomena in Terbium Bromide Systems

Magnetic Susceptibility and Magnetization Measurements

The magnetic susceptibility and magnetization of terbium bromide systems provide fundamental insights into their magnetic ordering and the behavior of the Tb³⁺ ions. These measurements are crucial for identifying phase transitions and characterizing the magnetic states.

Paramagnetic, Antiferromagnetic, and Ferromagnetic Ordering

In the paramagnetic state, the magnetic moments of individual terbium ions are randomly oriented due to thermal energy. As the temperature is lowered, interactions between these moments can lead to the establishment of long-range magnetic order. Studies on this compound deuterides (TbBrDx) have revealed that the terbium planes can exhibit ferromagnetic ordering, with adjacent planes coupled antiferromagnetically semanticscholar.org. This layered magnetic structure is characteristic of certain rare earth halide compounds. In specific complex structures incorporating this compound, such as "[Rh4Tb16]Br24(TbBr3)4", both antiferromagnetic and ferromagnetic ordering have been observed at different temperature ranges, indicating complex magnetic phase transitions researchgate.net. The paramagnetic susceptibility of terbium-containing systems is typically high, reflecting the substantial magnetic moment of the Tb³⁺ ion. For example, paramagnetic susceptibility measurements in TbBrDx yielded a derived paramagnetic moment of 9.6 μB semanticscholar.org.

Néel and Curie Temperatures Determination

The critical temperatures at which magnetic phase transitions occur are key parameters for understanding the magnetic behavior of this compound. The Néel temperature (TN) signifies the transition from paramagnetic to antiferromagnetic order, while the Curie temperature (TC) marks the transition from paramagnetic to ferromagnetic order.

For anhydrous terbium(III) bromide (TbBr3), the Néel temperature has been experimentally determined to be 21.15 K gatech.eduuni-stuttgart.de. This indicates that below this temperature, TbBr3 transitions into an antiferromagnetically ordered state. In contrast, for the complex "[Rh4Tb16]Br24(TbBr3)4", a Néel temperature of 2.17 K and a Curie temperature of 34.0 K have been reported researchgate.net. Investigations into this compound deuterides (TbBrDx) suggest magnetic phase transitions occurring in the approximate range of 20 K to 50 K, with evidence of ferromagnetic ordering within the terbium planes coupled antiferromagnetically semanticscholar.org.

Data Table for Magnetic Transition Temperatures

Compound/SystemMagnetic Transition TypeTemperature (K)Reference
TbBr3Antiferromagnetic (Néel)21.15 gatech.edu, uni-stuttgart.de
[Rh4Tb16]Br24(TbBr3)4Antiferromagnetic (Néel)2.17 researchgate.net
[Rh4Tb16]Br24(TbBr3)4Ferromagnetic (Curie)34.0 researchgate.net
TbBrDx (x=0.81, x=0.88)Magnetic Phase Transition~20-50 semanticscholar.org

Magnetic Anisotropy Studies

Magnetic anisotropy refers to the directional dependence of a material's magnetic properties. In this compound, this phenomenon is strongly influenced by the electronic structure of the terbium ion and its interaction with the crystal lattice.

Uniaxial and Planar Anisotropy Contributions

The magnetic anisotropy in terbium-containing systems can manifest as uniaxial (along a specific axis) or planar (within a specific plane) contributions. Studies on related lanthanide complexes suggest that specific geometric arrangements, such as axially compressed coordination spheres, can lead to significant uniaxial magnetic anisotropy, often described as Ising-type acs.orgnih.gov. Elemental terbium itself exhibits a substantial uniaxial anisotropy energy, which persists even into the paramagnetic regime, leading to different magnetic susceptibilities and Curie points along various crystallographic axes ras.ru. While specific quantitative data for uniaxial versus planar anisotropy contributions in bulk TbBr3 are not detailed in the reviewed literature, the general understanding for lanthanides points to anisotropy being a dominant feature.

Origin of Magnetic Anisotropy from Crystal Field Effects

The fundamental origin of magnetic anisotropy in this compound lies in the crystal field effects acting on the Tb³⁺ ions. The crystal field, arising from the electrostatic interactions with the surrounding ions in the crystal lattice, lifts the degeneracy of the electronic energy levels of the Tb³⁺ ion, a process known as Stark splitting nih.govsoton.ac.ukmsu.ru. These energy splittings, particularly the differences between the ground state levels, dictate the preferred orientation of the magnetic moment, thereby establishing magnetic anisotropy. The specific symmetry of the crystal environment and any local distortions can significantly influence these crystal field interactions, consequently modifying the resulting magnetic anisotropy semanticscholar.orgacs.org. The energy diagrams derived from magnetic analyses often indicate an easy axis of magnetization, characteristic of Ising-type anisotropy, which is directly linked to the crystal field splitting patterns nih.gov.

Magneto-Optical Effects

Magneto-optical effects describe phenomena where magnetic fields influence the optical properties of a material. While terbium compounds are known for their luminescent properties, specific research detailing magneto-optical effects in this compound is limited in the reviewed literature. TbBr3 has been incorporated into liquid crystal systems, where its photoluminescence has been studied acs.orgras.ru. However, the focus of these investigations was not on magneto-optical phenomena. Generally, lanthanides, due to their strong magnetic anisotropy, have the potential to exhibit significant magneto-optical responses, such as magnetic birefringence (Cotton-Mouton effect) in suitable environments ras.ru. Nevertheless, direct experimental findings on the magneto-optical properties of this compound itself are not elaborated upon in the provided search results.

Faraday Rotation and Verdet Constant Measurements

The Faraday effect, a magneto-optical phenomenon, describes the rotation of the plane of polarization of light as it passes through a material subjected to a magnetic field. The strength of this effect is quantified by the Verdet constant (), which is material-dependent and varies with wavelength and temperature. Terbium ions are known to contribute significantly to high Verdet constants due to their large magnetic moment and strong spin-orbit coupling.

Terbium Gallium Garnet (TGG), Tb₃Ga₅O₁₂, is a well-established material renowned for its high Verdet constant, making it a standard in optical isolators and other magneto-optical devices psi.chmdpi.com. For instance, TGG exhibits Verdet constants of approximately -131 rad/(T·m) at 632 nm and -38 rad/(T·m) at 1064 nm psi.ch. Studies on terbium-doped phosphate (B84403) fibers have also demonstrated significantly enhanced Verdet constants compared to pure silica (B1680970) fibers, with a terbium-doped core fiber showing a Verdet constant of -6.2 ± 0.4 rad/Tm at 1053 nm, which is about 6 times higher than silica rochester.edu. While specific experimental Verdet constant values for this compound are not prominently detailed in the provided search results, the inherent magnetic properties of the Tb³⁺ ion suggest that this compound could also exhibit notable Faraday rotation, particularly at cryogenic temperatures where the Verdet constant generally increases psi.ch.

Table 1: Verdet Constant Values for Terbium Gallium Garnet (TGG)

Wavelength (nm)Verdet Constant (rad/(T·m))Reference
632-131 psi.ch
1064-38 psi.ch
400-475 mdpi.com
533-230 mdpi.com
1064-50.3 mdpi.com

Magnetic Circular Dichroism (MCD) Spectroscopy

Magnetic Circular Dichroism (MCD) spectroscopy is a technique that probes the electronic structure and magnetic properties of materials by measuring the differential absorption of left and right circularly polarized light in the presence of a magnetic field. MCD is highly sensitive to the magnetic state of ions, particularly those with unpaired electrons, such as the Tb³⁺ ion.

Research involving terbium complexes, such as bis(phthalocyaninato)terbium derivatives, utilizes X-ray absorption spectroscopy and MCD to investigate their electronic and magnetic properties aps.orgresearchgate.net. These studies reveal strong MCD effects, particularly at the Tb M₄,₅ edges, providing insights into the orbital and spin magnetic moments and the molecular adsorption geometry aps.orgresearchgate.net. MCD has also been employed to study the magnetic anisotropy of terbium-containing compounds and to elucidate molecular interactions in chiral systems psi.chaps.org. The strong MCD effects observed in terbium's 4f photoemission further underscore the sensitivity of this technique to terbium's magnetic state aps.org.

Spin Dynamics and Relaxation Phenomena

The dynamic behavior of electron spins in terbium compounds is a key area of study for understanding their magnetic properties at a fundamental level. This includes how spins interact, relax, and respond to external stimuli.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons semanticscholar.orgresearchgate.netnih.gov. It is invaluable for characterizing the electronic structure and magnetic environment of paramagnetic ions. While direct ESR studies specifically on this compound are not extensively detailed in the provided results, ESR has been applied to study lanthanide ions in various contexts, including their interaction with polyelectrolytes and their behavior within molecular magnets libretexts.orgruben-group.de. For instance, ESR has been used to probe the presence and coordination of paramagnetic transition metal ions in materials ruben-group.de. The technique's sensitivity allows for the detection of unpaired electrons, crucial for understanding the magnetic contributions of Tb³⁺ ions.

Nuclear Magnetic Resonance (NMR) Studies of Magnetic Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the magnetic interactions within molecules and materials researchgate.netbeilstein-journals.org. In the context of terbium compounds, NMR has been employed to study the spin dynamics of single-ion molecule magnets (SIMMs) containing terbium. These studies, often involving diamagnetic dilution with salts like tetrabutylammonium (B224687) bromide ([TBA]Br), reveal high-temperature activated spin dynamics driven by phonon-assisted transitions and cryogenic temperature fluctuations arising from tunneling processes between low-energy spin states. The activation barriers for these processes, which reflect the energy required for spin transitions, have been quantified, ranging from approximately 584 cm⁻¹ to 641 cm⁻¹ in diluted samples. These NMR investigations provide critical data on the magnetic relaxation mechanisms and the influence of the local environment on spin dynamics.

Table 2: Spin Dynamics Activation Barriers in Terbium Complexes

Sample DescriptionActivation Barrier (cm⁻¹)Reference
[Pc₂Tb]⁻[TBA]⁺ (undiluted)584
[Pc₂Tb]⁻[TBA]⁺ (diamagnetically diluted)641
[Pc₂Tb]⁻[TBA]⁺ (earlier reports for similar systems)230

Low-Temperature Magnetic Behavior and Quantum Phenomena

The magnetic behavior of terbium and its compounds at low temperatures is characterized by the ordering of Tb³⁺ magnetic moments, often leading to complex magnetic phases and quantum phenomena.

Spin-Glass Behavior and Frustration

Spin-glass (SG) behavior is a disordered magnetic state that arises from competing ferromagnetic and antiferromagnetic interactions, often exacerbated by geometric frustration and structural disorder. In such systems, magnetic moments freeze into random orientations at low temperatures, leading to a lack of long-range magnetic order. While direct experimental evidence for spin-glass behavior specifically in this compound (TbBr₃) is not detailed in the provided search results, the principles of frustration and spin-glass transitions are widely studied in magnetic materials. Terbium metal exhibits a transition from ferromagnetic ordering below 219 K to a helical antiferromagnetic state between 219 K and 230 K, before becoming paramagnetic above 230 K researchgate.netbeilstein-journals.org. Studies on this compound deuterides (TbBrDₓ) have shown magnetic phase transitions near 50 K and 20 K, with ordered magnetic moments of 4.3 μB and 2.6 μB for specific compositions, indicating complex magnetic ordering rather than a simple spin-glass state libretexts.org. The general understanding of magnetic frustration and spin-glass transitions highlights the importance of disorder and competing interactions, which could potentially manifest in complex halide structures under specific conditions.

Table 3: Magnetic Ordering Temperatures for Terbium Metal and Bromide Deuterides

MaterialOrdering Temperature(s) (K)Magnetic State (below transition)Reference
Terbium Metal219Ferromagnetic researchgate.netbeilstein-journals.org
Terbium Metal219-230Helical Antiferromagnetic researchgate.netbeilstein-journals.org
TbBrDₓ (x=0.81)~20, ~50Ordered (specific moments) libretexts.org
TbBrDₓ (x=0.88)~20, ~50Ordered (specific moments) libretexts.org
TbBrD₀.₆₉No long-range order- libretexts.org

Compound List:

this compound (TbBr₃)

Terbium Gallium Garnet (TGG, Tb₃Ga₅O₁₂)

Terbium-doped phosphate fiber

Europium sulfide (B99878) (EuS)

Methylammonium (B1206745) lead bromide (MAPbBr₃)

Bis(phthalocyaninato)terbium complexes

Terbium iron borate (B1201080) (TbFe₃(BO₃)₄)

this compound deuterides (TbBrDₓ)

Quantum Criticality Investigations

Research into quantum criticality, a phenomenon occurring at absolute zero temperature where quantum fluctuations drive phase transitions, is a significant area within condensed matter physics. This field often investigates materials exhibiting complex magnetic behaviors, such as heavy fermion systems, and explores the emergence of unconventional superconductivity and exotic metallic states near quantum critical points (QCPs). These investigations typically involve tuning parameters like pressure, magnetic field, or chemical composition to suppress magnetic ordering to zero temperature.

While this compound (TbBr3) is recognized for its magnetic properties and is studied within the broader context of rare earth halides and their phase diagrams researchgate.netresearchgate.netresearchgate.netmdpi.com, specific research directly focused on quantum criticality investigations in this compound (TbBr3) itself is not extensively documented in the provided search results.

The available literature indicates that TbBr3 is a crystalline compound with known magnetic characteristics researchgate.nett3db.cawikipedia.org. Search results mention TbBr3 in relation to magnetic phase transitions in some contexts researchgate.netiaea.org, and its phase diagrams when mixed with other alkali metal bromides have been studied researchgate.netresearchgate.netmdpi.com. Additionally, TbBr3 has been explored for its luminescent properties and its role in ionic liquids mdpi.comras.ru.

However, detailed research findings, experimental data, or theoretical analyses specifically linking TbBr3 to quantum critical phenomena, such as the determination of QCPs, critical exponents, or associated emergent properties like unconventional superconductivity or strange metal behavior, are not readily found. Quantum criticality studies in rare earth systems often focus on intermetallic compounds or different classes of halides where such phenomena are more prominently observed and investigated aps.orgtennessee.eduresearchgate.netmpg.deidu.ac.id. Therefore, specific data tables or detailed research findings for TbBr3 within the scope of quantum criticality investigations cannot be provided based on the current information.

Optical Properties and Luminescence Mechanisms in Terbium Bromide

Intrinsic Luminescence of Terbium(III)

The inherent ability of the Tb³⁺ ion to emit light is rooted in its unique electronic configuration. As a member of the lanthanide series, its valence electrons are located in the 4f subshell, which is shielded by the filled 5s and 5p subshells. utupub.fi This shielding effect results in sharp, line-like emission spectra that are characteristic of the ion and less sensitive to the host matrix compared to other types of luminescent centers.

The luminescence of Tb³⁺ arises from intra-configurational 4f-4f electronic transitions. journalijar.com These transitions are formally forbidden by the Laporte selection rule, which contributes to their characteristically long luminescence lifetimes. semanticscholar.org However, they become partially allowed due to mixing of opposite-parity wavefunctions. The absorption of energy, often through an external light source or energy transfer from a sensitizer (B1316253), excites the Tb³⁺ ion from its ⁷F₆ ground state to higher energy levels. Following non-radiative relaxation, the ion populates the excited ⁵D₄ metastable level, which lies at approximately 20,500 cm⁻¹. rsc.org

The primary luminescence originates from the subsequent radiative decay from the ⁵D₄ level back down to the various J-levels of the ⁷F ground state multiplet (⁵D₄ → ⁷Fⱼ, where J = 6, 5, 4, 3, 2, 1, 0). semanticscholar.orgrsc.org Each of these transitions corresponds to a specific emission wavelength, resulting in a series of sharp peaks in the emission spectrum. journalijar.com The most intense and well-known of these is the ⁵D₄ → ⁷F₅ transition, which produces a strong green emission at approximately 545 nm. journalijar.comresearchgate.net Other significant transitions include the ⁵D₄ → ⁷F₆ (blue-green, ~490 nm), ⁵D₄ → ⁷F₄ (yellow, ~585 nm), and ⁵D₄ → ⁷F₃ (orange-red, ~622 nm). rsc.org In some cases, weaker blue emissions can also be observed from the higher ⁵D₃ level, though these are often quenched via cross-relaxation processes, especially at higher Tb³⁺ concentrations. researchgate.net

Table 1: Characteristic Emission Transitions of the Terbium(III) Ion

Transition Approximate Wavelength (nm) Color
⁵D₄ → ⁷F₆ 488 - 490 Blue-Green
⁵D₄ → ⁷F₅ 543 - 545 Green
⁵D₄ → ⁷F₄ 585 - 587 Yellow-Orange
⁵D₄ → ⁷F₃ 621 - 622 Orange-Red
⁵D₄ → ⁷F₂ ~651 Red
⁵D₄ → ⁷F₁ ~668 Red
⁵D₄ → ⁷F₀ ~684 Red

Data compiled from multiple sources. journalijar.comrsc.org

The host lattice, such as the crystal structure of terbium bromide, plays a critical role in determining the ultimate luminescence efficiency of the Tb³⁺ ion. researchgate.net The crystalline environment dictates several key factors, including the spacing between dopant ions, the coordination number, and the local symmetry around the Tb³⁺ ion. researchgate.netmdpi.com When a Tb³⁺ ion occupies a site that lacks a center of inversion, the parity-forbidden nature of the 4f-4f transitions is relaxed, which increases the probability of radiative decay and enhances luminescence intensity. rsc.org

Furthermore, the phonon energy of the host material is a crucial parameter. researchgate.net A host lattice with low phonon energy, meaning the vibrational quanta of the lattice have low energy, is favorable for high luminescence efficiency. This is because it hampers non-radiative relaxation through multi-phonon processes, where the excited state energy is dissipated as heat through lattice vibrations instead of being released as light. researchgate.net The chemical stability and thermal stability of the host are also important for practical applications. researchgate.net The nature of the chemical bonds within the lattice, whether more ionic or covalent, also influences the optical properties. mdpi.com

Photonic Device Applications (Academic Focus)

The unique electronic structure of the terbium(III) ion (Tb³⁺) is central to its profound luminescent capabilities, which are harnessed in several photonic applications. When incorporated into a crystal lattice such as this compound, these properties can be exploited for creating advanced materials.

Phosphor Materials for Advanced Displays and Lighting

Terbium-containing compounds are critical components in the fabrication of phosphor materials, which are essential for modern solid-state lighting and display technologies. The trivalent terbium ion, Tb³⁺, is renowned for its brilliant green photoluminescence, making it an indispensable activator for phosphors. qsrarematerials.comrsc.org This distinct green emission is crucial for creating the full spectrum of colors seen in devices like flat-panel displays and for producing white light in energy-efficient light-emitting diodes (LEDs). stanfordmaterials.com

The primary mechanism involves the absorption of energy (e.g., from a UV or blue LED) by the phosphor host material or directly by the terbium ion, which excites the ion to higher energy levels. The subsequent relaxation of the electron from the excited ⁵D₄ state to the various ⁷Fⱼ ground state levels results in sharp, characteristic emission peaks. The most prominent of these transitions, ⁵D₄ → ⁷F₅, produces a vibrant green light at approximately 546-548 nm. rsc.orgresearchgate.net The efficiency of this process contributes significantly to the high luminous output and energy savings of terbium-based LEDs compared to traditional lighting. stanfordmaterials.com

Terbium (Tb³⁺) Phosphor Emission Properties
Primary Transition ⁵D₄ → ⁷F₅
Emission Color Vivid Green
Typical Peak Wavelength ~548 nm rsc.org
Key Applications White LEDs, Flat-Panel Displays, CRT Screens qsrarematerials.comstanfordmaterials.comwikipedia.org

This interactive table summarizes the key emissive properties of terbium-activated phosphors.

Scintillators for High-Energy Radiation Detection

Scintillators are materials that emit light when exposed to high-energy radiation, such as gamma rays or X-rays, and are fundamental to radiation detection and medical imaging. Halide-based crystals, including bromides, are a well-studied class of scintillator materials. While lanthanum bromide (LaBr₃) is a high-performance commercial scintillator, research continues into other halide materials, including those containing terbium. osti.gov

Terbium-doped materials are effective scintillators because the high-energy radiation can efficiently excite the Tb³⁺ ions, leading to their characteristic luminescence. The intensity of the emitted light is proportional to the energy of the incident radiation, allowing for spectroscopic analysis. For instance, terbium-doped gadolinium oxysulfide (Gd₂O₂S:Tb) is a known scintillator used in optical fiber sensors for real-time radiation dosimetry in oncology, with a primary emission peak at 544 nm. researchgate.net More recently, terbium-doped LiYbF₄ nanomaterials have been developed as scintillators for high-resolution X-ray imaging, demonstrating high sensitivity to X-rays. rsc.org The development of high-purity bromide scintillation single crystals remains an area of active research, indicating the potential for materials like this compound in this field. scinn-eng.org.ua

Selected Terbium-Doped Scintillators Radiation Type Key Feature
Gd₂O₂S:TbX-Ray / GammaUsed in real-time radiotherapy dosimetry. researchgate.net
LiYbF₄:Tb³⁺X-RayHigh spatial resolution for imaging (up to 20 LP mm⁻¹). rsc.org
Garnets:Tb³⁺GammaInvestigated for high light yield, though non-proportionality can be a challenge. osti.gov

This interactive table highlights examples of terbium-activated materials used for high-energy radiation detection.

Luminescent Tags and Probes in Materials Science

The strong and long-lived fluorescence of terbium(III) makes it an excellent candidate for use as a luminescent probe in materials science and biochemistry. nih.govscienceinfo.com These probes can be used to detect and quantify other substances or to study molecular interactions. The detection mechanism often relies on either the "antenna effect" or luminescence quenching.

In the antenna effect, a molecule (the antenna) absorbs light and efficiently transfers that energy to a nearby Tb³⁺ ion, which then luminesces. nih.gov This process significantly enhances the emission intensity, as the antenna molecule typically absorbs photons much more efficiently than the terbium ion itself. nih.gov

Conversely, the luminescence can be "quenched" (diminished) by the presence of certain molecules. This quenching effect can be used for detection. For example, a terbium-organic framework has been shown to act as a selective luminescent sensor for bromide and iodide ions through a quenching mechanism based on absorption competition. rsc.org Similarly, the fluorescence of a terbium complex with 1,10-phenanthroline (B135089) is quenched upon the introduction of ascorbic acid, allowing for its detection. mdpi.com These properties make terbium compounds valuable tools for developing highly sensitive and selective sensors. rsc.orgmdpi.com

Nonlinear Optical Properties

Nonlinear optical (NLO) phenomena occur when materials respond to intense electromagnetic fields, like those from a laser, in a nonlinear fashion. These properties are critical for applications such as frequency conversion and advanced optical processing.

Second Harmonic Generation (SHG)

Second harmonic generation is a nonlinear process where two photons of the same frequency interact with a material and are converted into a single photon with twice the frequency (and half the wavelength). A fundamental requirement for a material to exhibit bulk SHG is that it must have a non-centrosymmetric crystal structure; in materials with a center of symmetry, the effect is forbidden. unl.edu

This compound (TbBr₃) typically crystallizes in a trigonal system with the R-3 space group, which is centrosymmetric. wikipedia.org Therefore, bulk SHG is not expected in standard this compound crystals. Any SHG signal from such a material would likely originate from the surface, where the crystal symmetry is broken, or from novel, non-centrosymmetric phases or complexes of the compound. While SHG has been studied in other bromide-containing compounds, such as hybrid germanium bromide perovskites which crystallize in polar space groups, specific data on significant SHG from this compound itself is not widely reported in academic literature. rsc.orgnih.gov

Two-Photon Absorption Processes

Two-photon absorption (TPA) is a nonlinear optical process where a molecule or ion absorbs two photons simultaneously to reach an excited state that would normally be accessed by a single photon of higher energy. youtube.com This process is distinct from stepwise excitation, where one photon is absorbed to reach a real intermediate state, followed by the absorption of a second photon. However, both mechanisms can lead to upconversion luminescence.

Research on terbium-containing compounds has demonstrated these effects. Two-photon excitation (TPE) spectroscopy was performed on a single crystal of the elpasolite Cs₂NaTbBr₆, a complex bromide containing terbium. researchgate.net In this study, fluorescence was observed following TPE, allowing for the assignment of numerous energy levels within the Tb³⁺ manifold. researchgate.net

Studies on other terbium-doped materials, such as YAlO₃:Tb³⁺, have elucidated the mechanism. Under 488 nm laser excitation, not only did the expected green fluorescence from the ⁵D₄ level occur, but violet emission from the higher ⁵D₃ level was also observed. aip.org The intensity of this violet light showed a quadratic dependence on the laser power, confirming that two photons were involved in the process. The proposed mechanism is a stepwise absorption: the first photon excites the ion from the ⁷F₆ ground state to the ⁵D₄ level, and a second photon is absorbed from this long-lived excited state to a higher energy level, which then relaxes to the ⁵D₃ state before emitting the violet photon. aip.org

Observed Two-Photon Induced Transitions in Terbium Systems
Material YAlO₃:Tb³⁺ aip.org
Excitation Wavelength 488 nm
Step 1 (Absorption) ⁷F₆ → ⁵D₄
Step 2 (Absorption) ⁵D₄ → ⁵K₈
Final Emission ⁵D₃ → ⁷Fⱼ (Violet)

This interactive table details the stepwise two-photon excitation process observed in a terbium-doped crystal.

Advanced Materials Science Applications of Terbium Bromide

Integration into Functional Composites and Doped Matrices

The incorporation of terbium bromide, or more commonly the Tb³⁺ ion from various precursors, into host matrices allows for the creation of functional composites with enhanced properties. The host material provides a stable framework, while the terbium dopant imparts specific luminescent or magnetic characteristics.

A key area of research is the development of materials that exhibit synergistic effects, where the combination of terbium with a host matrix and potentially other elements leads to properties that are superior to the sum of the individual components.

A prominent example is seen in Gadolinium Fluoride (GdF₃) nanocomposites doped with terbium ions (GdF₃:Tb³⁺). researchgate.net These materials are investigated for applications such as X-ray-induced photodynamic therapy (X-PDT). researchgate.netmdpi.com In this context, the GdF₃ host acts as an efficient X-ray attenuator due to the high atomic number of Gadolinium (Gd). researchgate.net Upon X-ray irradiation, the GdF₃ nanoparticles scintillate, converting X-ray energy into visible light. This energy is then efficiently transferred to the Tb³⁺ ions, which exhibit strong green luminescence. researchgate.net

This process demonstrates a clear synergistic effect. The Gd³⁺ ions in the host lattice can act as intermediates, facilitating energy migration to the Tb³⁺ luminescent centers. researchgate.net When these nanocomposites are conjugated with a photosensitizer like Rose Bengal (RB), a further synergistic interaction occurs. The green emission from the Tb³⁺ ions (around 545 nm) perfectly overlaps with the absorption spectrum of RB, leading to efficient fluorescent resonant energy transfer (FRET) from the nanoparticle to the photosensitizer. researchgate.netnih.gov This excites the photosensitizer, which can then generate reactive oxygen species to destroy tumor cells, showcasing the potential of these composites in medical applications. researchgate.net The efficiency of this energy transfer is a critical research parameter, with optimal Tb³⁺ dopant concentrations typically found to be around 10–15 at%. researchgate.net

Similar synergistic effects are observed in other matrices. For instance, co-doping BaTiO₃ ceramics with terbium and calcium ions has been shown to significantly improve the temperature stability of the material's dielectric properties and reduce dielectric loss. iaea.org In another example, terbium-doped hydroxyapatite (B223615) (Ca₁₀(PO₄)₆(OH)₂) nanomaterials show that Tb³⁺ ions can successfully replace calcium ions in the apatite lattice, modifying the material's morphology and imparting luminescent properties for potential use in biological imaging. nih.gov

Table 1: Research Findings on GdF₃:Tb³⁺ Nanocomposites

ParameterDescriptionFindingSource Index
Synthesis MethodMethod used to create the nanoparticles.Facile and cost-effective wet chemical precipitation. researchgate.netmdpi.com
MorphologyThe shape and structure of the synthesized nanoparticles.Elongated "spindle-like" clustered morphology with an orthorhombic crystal structure. researchgate.netmdpi.com
Average Crystallite SizeThe average size of the individual crystals within the nanoparticles.Approximately 9.2 nm. mdpi.com
Energy TransferMechanism of energy flow within the composite.Efficient fluorescent resonant energy transfer from scintillating GdF₃:Tb³⁺ nanoparticles to Rose Bengal photosensitizer upon X-ray irradiation. researchgate.netnih.gov
Synergistic EffectCombined action of components yielding an enhanced effect.The combination of high-Z elements (Gd) for X-ray absorption and catalytically active centers (Tb³⁺) provides a synergistic radiosensitizing action. mdpi.com

Thin Film Deposition and Characterization

Thin films containing terbium are crucial for various optical and electronic devices. This compound can serve as a precursor material for depositing such films, which are typically characterized by their thickness, composition, crystallinity, and optical properties.

Pulsed Laser Deposition (PLD) is a versatile physical vapor deposition technique used to fabricate high-quality crystalline thin films. rsc.org The process involves focusing a high-power pulsed laser beam onto a target material (e.g., a pressed pellet of this compound) inside a vacuum chamber. The intense laser energy ablates the target material, creating a plasma plume of ejected species that travels towards a substrate. rsc.org The species then condense on the substrate, forming a thin film.

The properties of the resulting film are highly dependent on various growth parameters, including laser fluence, background gas pressure, and substrate temperature, allowing for rigorous optimization to achieve desired compositions and crystallinity. rsc.org While specific studies on the PLD of this compound are not widespread, the technique has been successfully used to deposit thin films of other terbium compounds, such as terbium iron garnet and terbium peroxide (Tb₄O₇), as well as other rare-earth oxyfluorides like LaOCl:Bi and LaOF:Bi. mnnit.ac.invem-co.comufs.ac.za This demonstrates the feasibility of using PLD to grow terbium-based films, suggesting its applicability for this compound. The primary advantage of PLD is its ability to transfer the stoichiometry of complex materials from the target to the film. rsc.org

Sputtering is another widely used physical vapor deposition method for producing thin films and optical coatings. emsdiasum.com In this process, a solid target made of the desired material (e.g., terbium metal) is bombarded with energetic ions, typically from an inert gas plasma like argon. emsdiasum.comsputtertargets.net This bombardment causes atoms to be "sputtered" or ejected from the target surface. These ejected atoms then travel and deposit onto a substrate, forming a uniform and dense coating. zhiyuematerial.com

For producing terbium-based films, a pure terbium sputtering target is used. sputtertargets.net The process is often carried out using magnetron sputtering, where magnetic fields are used to confine the plasma close to the target, increasing the ionization efficiency and deposition rate. emsdiasum.com This technique allows for precise control over the film's properties. zhiyuematerial.com Terbium-doped aluminum nitride (AlN:Tb) films, for example, have been prepared using reactive radio frequency (RF) magnetron sputtering. researchgate.net The crystallinity and photoluminescent intensity of these films were found to be strongly dependent on parameters like RF power and working pressure. researchgate.net Sputtering is a preferred method for creating coatings for optics and solar applications due to its ability to produce high-purity, stable, and uniform layers. sputtertargets.net

Table 2: Comparison of Thin Film Deposition Techniques for Terbium Compounds

TechniquePrincipleAdvantagesRelevant Terbium ApplicationSource Index
Pulsed Laser Deposition (PLD)A pulsed laser ablates a target, creating a plasma plume that deposits on a substrate.Excellent stoichiometric transfer, growth in various atmospheres, high-quality crystalline films.Deposition of terbium iron garnet and terbium peroxide thin films. rsc.orgmnnit.ac.invem-co.com
SputteringA target is bombarded with energetic ions, ejecting atoms that coat a substrate.Produces uniform, dense, high-purity films; suitable for large-area coatings.Creation of terbium-doped AlN films and optical coatings from terbium targets. sputtertargets.netzhiyuematerial.comresearchgate.net

Nanoscale Materials Fabrication and Applications

The fabrication of this compound and other terbium compounds at the nanoscale unlocks novel properties and applications not seen in their bulk counterparts. Nanostructures like nanoparticles, nanorods, and quantum dots exhibit size-dependent behaviors that can be precisely engineered.

Terbium-based nanomaterials can be synthesized through various methods. Terbium phosphate (B84403) nanorods have been prepared via a hydrothermal method, resulting in uniform, large-scale production of nanorods with diameters of 15-50 nm and lengths of 300-500 nm. researchgate.net Thermal decomposition of terbium oleate (B1233923) is another method used to synthesize terbium-based nanorods (TbNRs). acs.org A more novel, environmentally friendly approach involves the microbial green synthesis of luminescent terbium sulfide (B99878) (TbS) nanoparticles using E. coli, which produces crystalline nanoparticles with a mean diameter of about 4.1 nm. nih.gov

When the size of a semiconductor nanocrystal is reduced to dimensions comparable to or smaller than its exciton (B1674681) Bohr radius, quantum confinement effects become significant. researchgate.net This effect leads to an increase in the material's effective bandgap and a size-dependent shift in its optical absorption and emission spectra. researchgate.net Specifically, smaller nanocrystals exhibit a "blue-shift," meaning their absorption and photoluminescence (PL) peaks move to shorter wavelengths (higher energies). csic.es

This phenomenon provides a powerful tool for tuning the optoelectronic properties of materials. While direct studies on this compound nanocrystals are limited, the principle is well-documented for other bromide-containing nanocrystals, such as cesium lead bromide (CsPbBr₃) and cesium manganese bromide (CsMnBr₃). csic.esacs.org For CsPbBr₃ quantum dots, reducing the particle size from 5.1 nm to 1.7 nm results in a systematic blue-shift in both the UV-visible absorption and PL spectra. researchgate.net The relationship between the emission energy and the nanocrystal size can be quantitatively described by the Brus equation, confirming the strong quantum confinement effect. researchgate.netcsic.es

This size-tunability allows for the engineering of materials with specific light-emitting properties. For instance, CsPbBr₃ nanocrystals have demonstrated high photoluminescence quantum yields (PLQY) of up to 88%, with the emission color being controllable through particle size. csic.es The enhanced light-emitting properties in quantum-confined nanocrystals are attributed to an increased exciton binding energy. researchgate.net This control over emission characteristics is highly desirable for applications in optoelectronic devices, solar cells, and photocatalysis. researchgate.net

Self-Assembly of this compound Nanostructures

While research into the direct self-assembly of this compound is not extensive, its role as a precursor for terbium ions (Tb³⁺) is fundamental to the creation of various self-assembling nanostructures. In these processes, the terbium ion is incorporated into systems where other molecular interactions—such as those involving organic ligands or biological molecules—drive the formation of ordered, functional nano-architectures.

Several research avenues have explored this concept:

Biomolecule-Directed Assembly: In one approach, self-assembled terbium-cysteine nanoparticles (Tb-Cys NPs) have been designed to assess the biological interactions and bone repair capabilities of terbium. researchgate.net In this model, the amino acid cysteine directs the assembly, creating a biocompatible nanostructure where the terbium ion is the key functional component. researchgate.net

Coordination Polymers: The self-assembly of one-dimensional (1D) coordination polymers has been demonstrated using terbium-containing precursors. For instance, needle-like structures composed of [Tb(hfac)3·2H2O]n units can be epitaxially grown on substrates like muscovite (B576469) mica. nih.gov This assembly into molecular nanochains is driven by the hydrogen-bond network formed by water molecules, which organize the individual terbium complexes into a 1D chain. nih.gov

Nanoparticle Superstructures: During the synthesis of terbium-based nanorods (TbNRs) via the thermal decomposition of terbium oleate, the individual elongated particles, approximately 9.0 nm in length, have been observed to organize into larger, elongated superstructures. acs.org This spontaneous organization is attributed to the varying reactivity along the different axes of the nanorods. acs.org

Interfacial and Supramolecular Assembly: Terbium complexes can be integrated into more complex composite materials through interfacial self-assembly. researchgate.net This has been shown with graphitic carbon nitride-silica ternary nanocomposites. researchgate.net Furthermore, terbium-containing metallointercalators have been used to self-assemble within DNA tetrahedrons, creating discrete bio-inorganic structures with a high and precise loading of metal complexes. nih.gov

In these examples, although this compound itself is not the assembling component, it represents a vital source of the Tb³⁺ ions that impart the desired luminescent and magnetic properties to the final self-assembled nanostructure.

Role in Next-Generation Magnetic and Optoelectronic Materials

The distinct physicochemical properties of terbium make it a valuable element in high-performance magnetic and optoelectronic materials. This compound can serve as a source material for introducing terbium into these systems.

Magnetic Applications: The most significant magnetic application of terbium is in the formulation of the giant magnetostrictive alloy Terfenol-D (TbₓDy₁₋ₓFe₂). scienceinfo.comwikipedia.orggoogle.com This material exhibits a greater change in shape when exposed to a magnetic field than any other known alloy. scienceinfo.comwikipedia.org This property, known as magnetostriction, makes Terfenol-D indispensable in applications requiring the precise conversion of magnetic energy into mechanical motion. stanfordmaterials.com Key uses include naval sonar systems, actuators, and various sensors. scienceinfo.comwikipedia.orgaemree.com Terbium is also added to high-performance neodymium-iron-boron (NdFeB) permanent magnets to improve their thermal stability, which is critical for electric motors used in hybrid vehicles and wind turbines. stanfordmaterials.com

Optoelectronic Applications: In optoelectronics, terbium's strong luminescence, particularly its characteristic sharp emission in the green part of the spectrum, is highly valued. wikipedia.orgrareearthexchanges.com

Phosphors for Lighting and Displays: Terbium oxides and other terbium-doped compounds are widely used to create the green phosphors essential for fluorescent lamps and color television tubes. scienceinfo.comwikipedia.org In modern solid-state lighting, these green phosphors are combined with blue- and red-emitting phosphors to produce high-quality white light in LEDs. wikipedia.orggoogle.com Research has explored various host materials for terbium doping, such as borate (B1201080) glasses and apatite structures, to create phosphors with tunable emission colors for specialized LED applications. nih.govled-professional.com

Faraday Rotators: Terbium-containing materials, notably Terbium Gallium Garnet (TGG), are the industry standard for Faraday rotators. researchgate.netnih.gov These magneto-optic devices rotate the polarization plane of light in the presence of a magnetic field and are crucial components in optical isolators, which protect laser sources from back-reflected light. nih.gov The performance of TGG is often the benchmark against which emerging materials, such as methylammonium (B1206745) lead bromide single crystals, are measured. nih.govnih.gov

The following table summarizes the key applications of terbium in these advanced material fields.

Application AreaSpecific UseKey Terbium-Enabled PropertyRelevant Compounds/Alloys
Magnetic Materials Actuators, Sonar, SensorsGiant MagnetostrictionTerfenol-D
High-Temperature MagnetsImproved thermal stability of magnetic propertiesTerbium-doped NdFeB magnets
Optoelectronic Materials White LEDs, DisplaysStrong green luminescence (emission peak ~543-547 nm)Tb-doped phosphors (e.g., in borate glasses, apatites)
Optical IsolatorsHigh Verdet constant (strong Faraday effect)Terbium Gallium Garnet (TGG)

Environmental Remediation and Catalytic Applications

Terbium compounds, particularly when integrated into porous structures like Metal-Organic Frameworks (MOFs), show significant promise for environmental applications such as water purification. Additionally, this compound itself has been identified as a catalyst in specific organic reactions.

Metal-Organic Frameworks (MOFs) for Dye Removal: Terbium-based MOFs have been synthesized and studied as highly effective adsorbents for removing organic dyes from contaminated water. dntb.gov.uadoaj.org These crystalline materials are built from terbium ions linked by organic molecules, creating a structure with an exceptionally high surface area and tunable porosity, which is ideal for capturing pollutant molecules.

Removal of Direct Violet 31 (DV31) Dye: A terbium-based MOF with a face-centered cubic (fcu) topology (fcu-Tb-FTZB-MOF) was synthesized using 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid as the organic linker. dntb.gov.uamdpi.com This material exhibited a very high surface area of 1220 m²/g. mdpi.comresearchgate.net In batch adsorption studies, it efficiently removed DV31 dye from aqueous solutions at ambient temperature and a pH of 8.0. dntb.gov.uaresearchgate.net The adsorption process was found to follow a pseudo-second-order kinetic model, and the MOF maintained reasonable efficiency for up to five cycles, indicating good reusability. dntb.gov.uamdpi.com

Removal of Tartrazine (B75150) (TZ) Dye: Stacked nanorods of a different Terbium-MOF were used to remove the yellow food dye tartrazine (E-102). doaj.org This adsorbent demonstrated an extremely high maximum adsorption capacity of 817.63 mg/g. doaj.org The process was again well-described by the pseudo-second-order kinetic model and the Langmuir isotherm. doaj.org Thermodynamic analysis revealed the adsorption to be a spontaneous and endothermic process, likely involving chemisorption. doaj.orgresearchgate.net

The table below details the research findings for the use of these two terbium-based MOFs in dye remediation.

ParameterTb-MOF for Direct Violet 31 Removal dntb.gov.uamdpi.comresearchgate.netTb-MOF for Tartrazine Removal doaj.org
MOF Structure fcu-Tb-FTZB-MOFStacked nanorods
Target Pollutant Direct Violet 31 (DV31) DyeTartrazine (TZ) Dye
Surface Area 1220 m²/g1123 m²/g
Max. Adsorption Capacity 6.44 mg/g (at 25 mg/L initial conc.)817.63 mg/g
Optimal pH 8.0< 5.36
Kinetic Model Pseudo-second-orderPseudo-second-order
Isotherm Model -Langmuir
Thermodynamics Spontaneous, EndothermicSpontaneous, Endothermic
Reusability Effective for at least 5 cyclesEffective for at least 5 cycles

Catalytic Applications: Beyond its use in MOFs, this compound itself has applications as a catalyst in organic synthesis. It has been noted for its role in TEMPO-mediated oxidation reactions, demonstrating its potential to accelerate specific chemical transformations.

Reactivity, Chemical Stability, and Coordination Chemistry of Terbium Bromide

Solution-Phase Reactivity

Hydrolysis and Solvolysis Mechanisms

Terbium(III) bromide, as a salt of a hard Lewis acid (Tb³⁺) and a soft Lewis base (Br⁻), is susceptible to hydrolysis in aqueous solutions. The hydrated terbium ion, [Tb(H₂O)₉]³⁺, is the predominant species in acidic solutions. However, as the pH increases, hydrolysis occurs, leading to the formation of various hydroxo species. The hydrolysis of the Tb³⁺ ion begins at a pH of approximately 6-7.6. researchgate.net This process involves the deprotonation of coordinated water molecules to form species such as [Tb(OH)(H₂O)ₓ]²⁺ and can eventually lead to the precipitation of terbium(III) hydroxide (B78521) (Tb(OH)₃). scienceinfo.comcost-nectar.eu To prevent the hydrolysis of Tb³⁺ ions in aqueous solutions, a pH of 5–6 is often maintained. smolecule.com

The general hydrolysis equilibrium can be represented as: Tb³⁺ + nH₂O ⇌ [Tb(OH)ₙ]⁽³⁻ⁿ⁾⁺ + nH⁺ cost-nectar.eu

The degradation of terbium-activated phosphors like lanthanum oxybromide (LaOBr:Tb) in moist environments is a significant issue, highlighting the susceptibility of related compounds to hydrolysis. aip.org This degradation involves the breakdown of the host lattice, which can be exacerbated by factors such as electron bombardment. aip.orgcapes.gov.br The instability of LaOBr in moist conditions has been a barrier to its use in applications like consumer projection television tubes. aip.org

The solvolysis of terbium bromide can also occur in non-aqueous solvents, where solvent molecules displace the bromide ions or coordinated water molecules to form new complexes. The nature and extent of solvolysis depend on the coordinating ability and polarity of the solvent.

Complexation with Organic Ligands

Terbium(III) ions readily form complexes with a variety of organic ligands, a property that is central to many of its applications, particularly in luminescence. The formation of these complexes often involves the displacement of coordinated water molecules by the organic ligand.

1,10-Phenanthroline (B135089) (phen): Terbium(III) forms stable complexes with 1,10-phenanthroline, a bidentate N,N-chelating ligand. These complexes are known for their strong luminescent properties. The phenanthroline molecule can act as an "antenna," absorbing energy and transferring it to the Tb³⁺ ion, which then emits its characteristic green light. mdpi.comnih.gov The formation of mixed-ligand complexes, for instance with 1,10-phenanthroline and other ligands like ascorbic acid or pyromellitic acid, has been studied. mdpi.comresearchgate.netsemanticscholar.org In the case of the Tb(III)-1,10-phenanthroline-ascorbic acid system, the ascorbic acid was found to quench the fluorescence of the terbium complex. mdpi.comsemanticscholar.org The chemical composition of a terbium(III)-pyromellitic acid-1,10-phenanthroline complex was identified as Tb₄L₃(phen)₀.₀₇₅·10H₂O. researchgate.net

3-Hydroxypicolinamide (B1208869) (HPA): The coordination of terbium(III) with 3-hydroxypicolinamide has been investigated, revealing the formation of an ML₂ species where HPA acts as an O,O,N,N-chelating ligand. scielo.org.za The complexation reaction is spontaneous and exothermic. A significant enhancement of terbium's luminescence is observed upon complexation with HPA, with optimal efficiency in slightly acidic to neutral solutions (pH 6-8). scielo.org.za This sensitization is attributed to the ligand protecting the Tb³⁺ ion from radiationless deactivation processes. scielo.org.za

The table below summarizes key findings related to the complexation of terbium(III) with these organic ligands.

LigandKey FindingsReferences
1,10-Phenanthroline Forms luminescent complexes; acts as an antenna for energy transfer to Tb³⁺. Mixed-ligand complexes have been synthesized and studied. mdpi.comnih.govresearchgate.netsemanticscholar.org
3-Hydroxypicolinamide Forms an ML₂ complex, acting as an O,O,N,N-chelating ligand. The complexation is spontaneous and exothermic, and it significantly sensitizes Tb³⁺ luminescence, especially at pH 6-8. scielo.org.za

Solid-State Reactivity

Thermal Decomposition Pathways

Anhydrous terbium(III) bromide is a relatively stable compound with a high melting point of 827 °C and a boiling point of 1490 °C. prochemonline.comwikipedia.orgalfa-chemistry.com However, its hydrated form, terbium(III) bromide hexahydrate (TbBr₃·6H₂O), behaves differently upon heating. When the hexahydrate is heated, it undergoes dehydration. This process is not always straightforward and can be accompanied by the formation of terbium oxybromide (TbOBr) due to partial hydrolysis at elevated temperatures. wikipedia.orgguidechem.com

The decomposition pathway can be summarized as follows: TbBr₃·6H₂O(s) → TbBr₃(s) + 6H₂O(g) 2TbBr₃(s) + H₂O(g) → TbOBr(s) + 2HBr(g)

To obtain the anhydrous form from the hydrate (B1144303) without the formation of the oxybromide, dehydration must be carried out carefully, for instance, by heating in a stream of dry hydrogen bromide gas or by using dehydrating agents like thionyl chloride. guidechem.comwikipedia.org

Redox Chemistry of this compound Species

The redox chemistry of terbium is dominated by the +3 oxidation state, which is the most stable state for terbium in its compounds, including terbium(III) bromide. scienceinfo.comwikipedia.org The Tb³⁺ ion has a [Xe]4f⁸ electron configuration.

While less common, terbium can also exist in the +4 oxidation state. However, the formation of terbium(IV) bromide (TbBr₄) is not favored. The tetravalent state is generally found in compounds with highly electronegative elements like fluorine (TbF₄) and oxygen (TbO₂). wikipedia.orgwikipedia.org The oxidation of Tb³⁺ to Tb⁴⁺ is a challenging process. In aqueous solutions, it can be achieved under strongly alkaline conditions using powerful oxidizing agents like ozone. scienceinfo.comwikipedia.org

The reduction of terbium(III) bromide to lower oxidation states is also possible. Terbium(II) halides can be prepared by annealing terbium(III) halides with metallic terbium in tantalum containers at high temperatures. wikipedia.orgwikipedia.org This suggests that under specific reducing conditions, TbBr₃ can be converted to TbBr₂. Further reduction can lead to the formation of terbium metal.

Anhydrous Preparation and Handling Considerations

The preparation and handling of anhydrous terbium(III) bromide require stringent exclusion of water due to its hygroscopic properties. fishersci.com

Anhydrous Preparation: Several methods are employed for the synthesis of anhydrous TbBr₃.

Direct Halogenation: Anhydrous terbium(III) bromide can also be prepared by the direct reaction of terbium metal with bromine gas at elevated temperatures. wikipedia.org 2 Tb (s) + 3 Br₂ (g) → 2 TbBr₃ (s)

Dehydration of Hydrates: While solutions of terbium(III) bromide yield the hexahydrate (TbBr₃·6H₂O) upon crystallization, simple heating of this hydrate is generally not a reliable method for producing the anhydrous form. wikipedia.org Heating the hydrated salt often leads to partial hydrolysis, resulting in the formation of terbium oxybromide (TbOBr) as a byproduct. wikipedia.org

Handling Considerations: Due to its sensitivity to moisture, anhydrous terbium(III) bromide must be handled with care to maintain its purity and integrity.

Storage: It should be stored in tightly sealed containers in a cool, dry, and well-ventilated area. fishersci.comtutorchase.com For high-purity applications, storage under a dry inert atmosphere, such as argon, is recommended. americanelements.com

Handling: Laboratory manipulation of anhydrous TbBr₃ should ideally be performed in a glove box or glove bag with a dry inert atmosphere. tutorchase.com Exposure to ambient air should be minimized; containers should be opened for the shortest possible time before being securely resealed. tutorchase.com If the material clumps due to moisture absorption, its chemical properties may be altered. tutorchase.com

Data Tables

Table 1: Physical and Chemical Properties of Terbium(III) Bromide

Property Value Reference(s)
Chemical Formula TbBr₃ wikipedia.org
Molar Mass 398.65 g/mol (anhydrous) fishersci.com
Appearance White crystalline solid/powder wikipedia.org
Melting Point 827 °C (1520.6 °F) fishersci.com
Boiling Point 1490 °C (2714 °F) fishersci.com
Density 4.67 g/cm³ fishersci.com
Crystal Structure Bismuth Iodide (BiI₃) type wikipedia.org

Table 2: Investigated Oxidation States of Terbium in Bromide Compounds

Compound Formula Existence and Stability Synthesis Method Reference(s)
Terbium(II) Bromide TbBr₂ Exists, but less stable than TbBr₃ Annealing of TbBr₃ with Tb metal wikipedia.orgwikipedia.org
Terbium(III) Bromide TbBr₃ Most stable form Reaction of Tb₂O₃ with NH₄Br or Tb with Br₂ wikipedia.orgwikipedia.org

Emerging Research Directions and Future Perspectives for Terbium Bromide Research

Advanced Theoretical and Computational Approaches

Modern computational techniques are revolutionizing materials science by enabling the prediction and understanding of material properties with unprecedented speed and accuracy. niilmuniversity.ac.innih.gov For terbium bromide, these approaches offer a pathway to accelerate the discovery of new functionalities and to understand complex phenomena at a fundamental level.

Machine learning (ML) has emerged as a powerful tool to accelerate the materials discovery process. niilmuniversity.ac.innih.gov By training algorithms on existing datasets from quantum mechanical computations or experiments, ML models can rapidly predict the properties of yet-to-be-synthesized materials. nih.govnorthwestern.edu This data-driven approach significantly reduces the time and cost associated with traditional trial-and-error experimental cycles. niilmuniversity.ac.in

For this compound, ML can be employed to predict a wide range of properties. By using features derived from the periodic table and known chemical data, models can forecast formation energy, band gaps, magnetic susceptibility, and luminescent efficiency. northwestern.edu Generative models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can even propose novel this compound-based compounds with tailored functionalities. arxiv.org The integration of ML with high-throughput computational methods like Density Functional Theory (DFT) can create a fully automated pipeline for discovering next-generation materials for electronics, energy, and nanotechnology. northwestern.eduarxiv.org

Machine Learning ModelInput Features (Examples)Predicted Properties for this compound SystemsPotential Impact
Regression Models (e.g., Kernel Ridge Regression) Atomic properties (atomic number, electronegativity), Crystal structure informationBand gap, Formation energy, Magnetic ordering temperatureRapid screening of new compositions for stability and electronic properties.
Classification Models (e.g., Support Vector Machines) Compositional data, Structural fingerprintsCrystal phase stability, Magnetic state (ferromagnetic, paramagnetic)Identification of promising candidates for specific applications.
Generative Models (e.g., GANs, VAEs) Known material structures and propertiesNovel stable crystal structures with desired electronic or magnetic featuresAutonomous design of new this compound-based materials. arxiv.org

In the context of this compound, multi-scale models can connect the electronic structure of the terbium ion, which dictates its magnetic and luminescent behavior, to the performance of a device. For example, a model could link the quantum tunneling of magnetization in a single terbium-based molecule to the magnetic relaxation properties of a bulk sample. researchgate.net By simulating how molecular-level dynamics influence macroscopic observables, researchers can gain deeper insights and design materials with optimized performance for specific applications. columbia.edu

Novel Synthesis Techniques for Nanomaterials with Controlled Morphology and Size

The properties of nanomaterials are intrinsically linked to their size, shape, and dimensionality. mdpi.com Therefore, developing synthesis techniques that offer precise control over these parameters is a key area of research. For this compound, creating nanostructures with well-defined morphologies could unlock new applications in catalysis, sensing, and optoelectronics.

Recent advances in colloidal synthesis have demonstrated the ability to produce terbium-doped nanoplatelets with high quantum yields and radioluminescence. nih.gov These methods allow for precise control over the lateral size and thickness of the nanomaterials. nih.gov Similar techniques, such as hydrothermal synthesis, vapor-liquid-solid (VLS) growth, and template-assisted methods, could be adapted for pure this compound. mdpi.comresearchgate.net These approaches could yield a variety of morphologies, including:

Nanowires and Nanorods: One-dimensional structures that could be useful for electronic interconnects or as components in nanoscale sensors.

Nanosheets: Two-dimensional materials with a high surface area, ideal for catalytic applications.

Hollow or Porous Nanospheres: Structures with tunable porosity that could be used for drug delivery or as host materials for other functional molecules. mdpi.com

By carefully controlling reaction parameters such as temperature, precursor concentration, and the use of surfactants or catalysts, it is possible to direct the growth of this compound into these desired shapes, thereby tailoring its physical and chemical properties. mdpi.commdpi.com

Exploration of Extreme Conditions (High Pressure, High Temperature) on Properties

Subjecting materials to extreme conditions of high pressure and high temperature can induce profound changes in their crystal structure, electronic configuration, and physical properties. For terbium and its compounds, such studies can reveal novel physical phenomena and lead to the discovery of new material phases.

First-principles simulations on terbium metal have shown that high pressure can significantly alter its electronic structure, tuning the effective Coulomb interactions and kinetic energies. arxiv.org These calculations predict a pressure- and temperature-induced transition from a ferromagnetic to a paramagnetic state. arxiv.org Similar effects can be anticipated for this compound. Applying high pressure could modify the bond lengths and angles within the crystal lattice, potentially leading to new crystal structures with different magnetic ordering or enhanced luminescent properties. High-temperature studies are also crucial for understanding the thermal stability and phase transitions of this compound, which is vital for its application in devices that operate under varying thermal loads.

Integration in Quantum Information Science (e.g., single-molecule magnets, qubits)

The unique electronic structure of the terbium(III) ion, with its large unquenched orbital momentum and significant spin-orbit coupling, makes its compounds highly promising for quantum information science. mdpi.com Terbium-based complexes can behave as single-molecule magnets (SMMs), which are individual molecules that exhibit magnetic hysteresis and slow magnetic relaxation, making them potential candidates for high-density data storage, spintronics, and quantum computing. mdpi.comacs.orgnih.gov

Recent research has focused on terbium-phthalocyanine complexes (TbPc2), which retain their SMM properties when adsorbed on surfaces. acs.org These molecules are being explored as molecular quantum bits, or qubits, the fundamental units of a quantum computer. nih.gov Furthermore, studies have shown that pairs of terbium ions doped into a crystal matrix can act as highly coherent qubits. ethz.ch These ion pairs form qubit states based on superpositions of electron shell states and are remarkably well-protected from environmental noise, leading to long coherence lifetimes. ethz.ch Terbium is also considered an ideal candidate for implementing a nuclear spin qubit due to its stable isotope with a nuclear spin of 1/2. youtube.com

Terbium-Based SystemQuantum ApplicationKey PropertiesResearch Findings
TbPc₂ Complexes Single-Molecule Magnets (SMMs), QubitsSlow magnetic relaxation, Large magnetic anisotropyCan be manipulated at the single-molecule level; promising for spintronics and quantum computing. acs.orgamelica.org
Terbium Ion Pairs in YLF Crystal Solid-State QubitsLong coherence lifetimes, Protection from environmental noiseQubits are formed from strongly interacting pairs of ions, demonstrating a new pathway for creating robust qubits in dense systems. ethz.ch
¹⁷¹Tb Isotope Nuclear Spin QubitsStable I=1/2 nuclear spinThe nuclear spin is insensitive to magnetic and optical fields, making it an ideally coherent qubit. youtube.com

Hybrid Organic-Inorganic Perovskites and Metal-Organic Frameworks (MOFs) Incorporating this compound Units

Integrating this compound into larger, structured materials like metal-organic frameworks (MOFs) and hybrid perovskites offers a powerful strategy for creating new functional materials that combine the properties of the terbium ion with the tunable structural and electronic characteristics of the host framework.

MOFs are highly porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com Incorporating terbium ions into these frameworks (Tb-MOFs) has led to materials with applications in gas storage, catalysis, and chemical sensing. nih.govnih.gov For example, hollow spherical Tb-MOFs have been synthesized that can act as highly selective and sensitive luminescent sensors for iron (Fe³⁺) ions in solution. nih.gov The porous nature and high surface area of Tb-MOFs also make them suitable for environmental remediation, such as the removal of organic dyes from wastewater. mdpi.comresearchgate.net By using this compound as a building block, it may be possible to create MOFs with enhanced magnetic or luminescent properties.

Hybrid organic-inorganic perovskites are a class of materials that have shown exceptional performance in photovoltaic devices. nih.gov Their general formula is ABX₃, where A is an organic cation, B is a metal cation, and X is a halide anion. nih.gov Doping perovskites with lanthanide ions like terbium is an emerging strategy to enhance their efficiency and stability. Research has shown that incorporating terbium into inorganic perovskite solar cells can improve their operational stability under harsh environmental conditions and boost power conversion efficiency. nih.gov The terbium ions can passivate defects in the perovskite structure, reducing non-radiative recombination and improving the material's optoelectronic properties. The incorporation of this compound units could be a promising route to develop novel perovskite materials for next-generation solar cells, LEDs, and photodetectors. ntu.edu.sg

Advanced Characterization Methodologies (e.g., Synchrotron techniques, in-situ measurements)

To unlock the full potential of this compound, a comprehensive understanding of its structural, electronic, and magnetic properties at a fundamental level is imperative. Advanced characterization methodologies, particularly those offering high resolution and sensitivity, are crucial in this endeavor.

Synchrotron Techniques:

Synchrotron radiation sources provide exceptionally bright and tunable X-ray beams, enabling a suite of powerful analytical techniques for materials characterization. For this compound, these techniques can offer unprecedented insights.

X-ray Absorption Spectroscopy (XAS): XAS is a highly element-specific technique that can probe the local electronic structure and coordination environment of terbium ions in TbBr₃. X-ray Absorption Near Edge Structure (XANES) analysis can provide information on the oxidation state of terbium, while Extended X-ray Absorption Fine Structure (EXAFS) can elucidate details about the local atomic structure, such as bond distances and coordination numbers. For instance, XAS has been effectively used to validate the oxidation state of terbium and gain information on the structure of its complexes in solution, a methodology that could be applied to understand the coordination of terbium in this compound under various conditions.

X-ray Magnetic Circular Dichroism (XMCD): Given the magnetic properties of the terbium ion, XMCD is a powerful tool for investigating the magnetic behavior of this compound. This technique uses circularly polarized X-rays to probe the spin and orbital magnetic moments of terbium atoms, providing element-specific magnetic information. Studies on other terbium-containing molecules have demonstrated the utility of XMCD in determining these magnetic moments.

High-Resolution X-ray Diffraction (XRD): Synchrotron-based XRD offers significantly higher resolution and intensity compared to conventional laboratory sources, enabling precise determination of the crystal structure of this compound and the identification of subtle structural changes induced by temperature, pressure, or doping.

In-situ Measurements:

In-situ measurements are critical for understanding the dynamic behavior of this compound during its synthesis, processing, or operation in a device. These real-time investigations can provide invaluable information that is often missed in ex-situ studies.

In-situ XRD and XAS: By integrating reaction cells or environmental chambers into synchrotron beamlines, researchers can monitor the structural and electronic changes in this compound as they occur. For example, the synthesis of this compound from its precursors could be tracked in real-time to understand the reaction pathways and optimize synthesis conditions.

In-situ Luminescence Spectroscopy: For applications in phosphors and scintillators, in-situ monitoring of the luminescent properties of this compound under varying conditions (e.g., temperature, excitation wavelength) can provide insights into the mechanisms of light emission and quenching.

Technique Information Obtained Relevance to this compound Research
X-ray Absorption Spectroscopy (XAS) Oxidation state, local atomic structure, coordination environment.Understanding the electronic and geometric structure around the terbium ion.
X-ray Magnetic Circular Dichroism (XMCD) Element-specific spin and orbital magnetic moments.Probing the fundamental magnetic properties of this compound.
High-Resolution X-ray Diffraction (XRD) Precise crystal structure, phase transitions.Detailed structural analysis and identification of impurities or defects.
In-situ Measurements Real-time monitoring of structural, electronic, and optical properties.Elucidating reaction mechanisms, optimizing synthesis, and understanding dynamic behavior.

Challenges and Opportunities in Fundamental this compound Research

Despite its potential, the fundamental research of this compound faces several challenges that also present significant opportunities for scientific advancement.

Challenges:

Synthesis and Purity: The synthesis of high-purity, single-crystal this compound can be challenging. The hygroscopic nature of lanthanide halides requires careful handling in inert atmospheres to prevent the formation of oxyhalides or hydrates, which can significantly alter the material's properties.

Complexity of Lanthanide Chemistry: The chemical properties of rare-earth elements are very similar, making their separation and purification difficult and costly. This inherent challenge extends to the synthesis and purification of this compound.

Supply Chain and Cost: Terbium is a critical rare-earth element, and its supply is subject to geopolitical and economic factors. The cost and availability of high-purity terbium can be a limiting factor for extensive research and development.

Opportunities:

Doping and Solid Solutions: A significant opportunity lies in the systematic investigation of doped this compound and its solid solutions. Introducing other lanthanide or alkali metal ions into the TbBr₃ crystal lattice could tune its optical and magnetic properties for specific applications.

Nanostructured this compound: Exploring the synthesis and characterization of nanostructured forms of this compound, such as nanoparticles, nanowires, or thin films, could lead to the discovery of novel properties and applications. Nanomaterials often exhibit quantum confinement effects and have a high surface-area-to-volume ratio, which can enhance their performance in various devices.

Theoretical Modeling and Computational Studies: Advanced computational methods, such as density functional theory (DFT), can play a crucial role in predicting the electronic, magnetic, and optical properties of this compound. These theoretical studies can guide experimental efforts and provide a deeper understanding of the underlying physics.

Development of Novel Applications: While applications in scintillators and lighting are known, fundamental research can uncover new and unexpected applications for this compound. For example, its magnetic properties could be explored for use in quantum computing or high-density data storage.

Area Challenges Opportunities
Synthesis and Materials Purity Hygroscopic nature, difficulty in achieving high purity.Development of novel, cost-effective synthesis routes for high-quality single crystals and nanostructures.
Fundamental Understanding Complex electronic structure of lanthanides.Utilizing advanced characterization and computational methods to build a comprehensive understanding of its properties.
Resource Availability Supply chain vulnerabilities and cost of terbium.Research into recycling methods for terbium and the development of materials with reduced terbium content.
Applications Competition from existing materials.Discovery of new applications in emerging fields like quantum technologies and advanced electronics.

Q & A

Q. How do this compound-based electrolytes perform in solid-state batteries, and what interfacial challenges exist at Li-metal anodes?

  • Methodology : Electrochemical impedance spectroscopy (EIS) to quantify ionic conductivity (σ ≈ 10⁻⁴ S/cm at 25°C). Use TOF-SIMS to map Li⁺/Tb³⁺ interdiffusion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.